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  • Product: 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione
  • CAS: 41260-54-2

Core Science & Biosynthesis

Foundational

biological activity of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

Polypharmacological Profiling of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione: A Technical Whitepaper Executive Summary The compound 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione belongs to a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Polypharmacological Profiling of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione: A Technical Whitepaper

Executive Summary

The compound 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione belongs to a highly versatile class of nitrogen-containing heterocycles known as substituted succinimides. While simple succinimides (e.g., ethosuximide) are classically recognized as first-line antiepileptic drugs (AEDs) targeting T-type calcium channels, the introduction of an arylamino moiety at the C-3 position and an N-methyl group at the imide nitrogen fundamentally shifts the molecule's pharmacological landscape. This whitepaper provides an in-depth technical analysis of the compound's polypharmacological potential, detailing its mechanisms as a broad-spectrum anticonvulsant, a serotonergic modulator, and an enzymatic inhibitor.

Structural Pharmacology & Target Rationale

The rational design of 3-(arylamino)pyrrolidine-2,5-diones leverages the unique stereochemical properties of the five-membered pyrrolidine ring.

  • sp³-Hybridization and Pseudorotation: The saturated nature of the pyrrolidine-2,5-dione core allows for "pseudorotation"—a dynamic shifting of ring conformations that enhances three-dimensional pharmacophore coverage compared to planar aromatic systems [1]. This flexibility allows the molecule to adapt to multiple distinct target binding pockets.

  • The N-Methyl Substitution: Methylation at the N-1 position increases the compound's lipophilicity, significantly enhancing its ability to cross the blood-brain barrier (BBB) via passive diffusion, a critical requirement for neuropharmacological agents.

  • The C-3 (4-Methylphenyl)amino Group: The p-tolylamino substituent serves a dual purpose. First, it provides a bulky hydrophobic domain capable of π−π stacking interactions with aromatic residues in the binding sites of 5-HT1A receptors [2]. Second, it mimics the diaryl substitution patterns characteristic of traditional COX-2 inhibitors, enabling off-target anti-inflammatory activity [3].

Neuropharmacological Profile

Broad-Spectrum Anticonvulsant Activity

Unlike classical succinimides that are narrowly effective against absence seizures, hybrid pyrrolidine-2,5-diones exhibit broad-spectrum efficacy. The addition of the arylamino group expands the mechanism of action beyond T-type calcium channels to include the modulation of Voltage-Sensitive Sodium Channels (VSSCs) and L-type (Cav1.2) Calcium Channels [4].

  • Causality in Disease Models: In preclinical screening, these compounds demonstrate high efficacy in both the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test [5]. The MES test evaluates the prevention of seizure spread (correlating with generalized tonic-clonic seizures in humans), while the scPTZ test evaluates the seizure threshold (correlating with absence and myoclonic seizures). The dual efficacy of 3-arylamino derivatives indicates a multi-ion channel blockade mechanism.

Serotonergic (5-HT1A) Modulation

Derivatives bearing the 3-(arylamino)pyrrolidine-2,5-dione scaffold have been identified as potent ligands for the serotonin 5-HT1A receptor and the serotonin transporter (SERT) [6].

  • Mechanistic Insight: The imide carbonyls act as hydrogen bond acceptors, interacting with the conserved Asp116 residue in the orthosteric site of the 5-HT1A receptor, while the p-tolyl group occupies the hydrophobic pocket formed by transmembrane helices V and VI. This interaction typically results in partial to full agonism at postsynaptic 5-HT1A receptors, translating to distinct antidepressant and anxiolytic-like effects in forced swimming tests (FST) [2].

G Compound 1-Methyl-3-[(4-methylphenyl)amino] pyrrolidine-2,5-dione IonChannels Voltage-Gated Ion Channels (Na+ & Cav1.2) Compound->IonChannels Modulates Serotonin 5-HT1A Receptors & SERT Compound->Serotonin Agonist/Binding Enzymes Enzymatic Targets (hCA I/II, COX-2) Compound->Enzymes Inhibits Anticonvulsant Anticonvulsant & Antiepileptogenic Effects IonChannels->Anticonvulsant Decreases excitability Antidepressant Antidepressant & Anxiolytic Effects Serotonin->Antidepressant Regulates mood AntiInflam Anti-inflammatory & Analgesic Effects Enzymes->AntiInflam Reduces inflammation

Caption: Polypharmacological pathways of 3-(arylamino)pyrrolidine-2,5-dione derivatives.

Enzymatic Inhibition & Anti-inflammatory Pathways

Carbonic Anhydrase (hCA) Inhibition

Pyrrolidine-2,5-dione derivatives are recognized as non-classical inhibitors of human physiologically relevant carbonic anhydrase (CA) isoenzymes, specifically hCA I and hCA II [1]. Inhibition of hCA II in the central nervous system reduces bicarbonate-dependent GABA-A receptor depolarization, providing a synergistic mechanism that bolsters the compound's primary anticonvulsant effects.

Dual COX-2/5-LOX Inhibition

The structural homology between the C-3 arylamino moiety and traditional non-steroidal anti-inflammatory drugs (NSAIDs) allows these compounds to preferentially bind the cyclooxygenase-2 (COX-2) active site. Recent studies on structurally analogous pyrrolidine-2,5-diones have demonstrated sub-micromolar IC50 values against COX-2, coupled with 5-lipoxygenase (5-LOX) inhibition, offering a pathway for managing neuroinflammation often associated with epileptogenesis [3].

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the biological evaluation of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione must rely on self-validating experimental systems. Below are the definitive protocols for validating its primary mechanisms.

Protocol A: In Vitro Electrophysiology (Whole-Cell Patch-Clamp for Cav1.2)

Purpose: To validate the inhibition of L-type calcium currents, establishing the anticonvulsant mechanism.

  • Cell Preparation: Culture HEK293 cells stably expressing human Cav1.2 channels. Plate on poly-D-lysine coated glass coverslips.

  • Internal/External Solutions: Use a cesium-based intracellular solution to block outward potassium currents. The extracellular solution must contain Ba²⁺ (10 mM) as the charge carrier to amplify the current and prevent calcium-dependent inactivation.

  • Baseline Recording: Establish a whole-cell configuration. Apply a voltage step protocol (holding at -80 mV, stepping to +10 mV for 300 ms) to elicit stable baseline Ba²⁺ currents.

  • Compound Perfusion: Perfuse the compound at escalating concentrations (0.1 μM to 100 μM). Self-Validation Step: Include a positive control (Nimodipine, 1 μM) to confirm channel sensitivity, and a washout phase using standard extracellular buffer to prove reversible binding.

  • Data Analysis: Calculate the fractional block at each concentration and fit to a Hill equation to derive the IC50.

Protocol B: Radioligand Binding Assay for 5-HT1A

Purpose: To quantify the compound's affinity for serotonergic receptors.

  • Membrane Preparation: Homogenize rat hippocampal tissue (rich in 5-HT1A receptors) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Incubate 50 μg of membrane protein with 1 nM [³H]-8-OH-DPAT (a selective 5-HT1A agonist) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C.

  • Nonspecific Binding Control (Self-Validation): Define non-specific binding by co-incubating a parallel set of wells with 10 μM unlabelled serotonin (5-HT).

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine. Wash filters and measure retained radioactivity using a liquid scintillation counter.

Workflow Step1 1. Cell/Membrane Prep (HEK293 Cav1.2 or Hippocampal) Step2 2. Compound Incubation (Concentration Gradient) Step1->Step2 Step3 3. Signal Acquisition (Patch-Clamp or Scintillation) Step2->Step3 Step4 4. Control Validation (Washout / Non-specific binding) Step3->Step4 Step5 5. IC50 / Ki Calculation (Non-linear regression) Step4->Step5

Caption: Standardized high-throughput workflow for target validation and affinity calculation.

Quantitative Data Summary

The following table summarizes the anticipated quantitative pharmacological profile of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione, extrapolated from validated structure-activity relationship (SAR) data of closely related 3-arylamino succinimides [4][5][6].

Biological Target / ModelAssay TypeAnticipated Activity RangeReference Standard Comparison
Cav1.2 (L-type Calcium) Patch-Clamp (IC50)5.0 - 15.0 μMNimodipine (IC50 ~ 0.1 μM)
5-HT1A Receptor Radioligand Binding (Ki)10.0 - 45.0 nM8-OH-DPAT (Ki ~ 1.5 nM)
hCA II (Carbonic Anhydrase) Stopped-Flow Assay (Ki)50.0 - 150.0 nMAcetazolamide (Ki ~ 12.0 nM)
COX-2 Enzyme Colorimetric Assay (IC50)0.1 - 0.5 μMCelecoxib (IC50 ~ 0.04 μM)
MES Seizure Model In Vivo Mice (ED50)40.0 - 80.0 mg/kgValproic Acid (ED50 ~ 250 mg/kg)
scPTZ Seizure Model In Vivo Mice (ED50)50.0 - 100.0 mg/kgEthosuximide (ED50 ~ 130 mg/kg)

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. PubMed. Available at:[Link]

  • Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition. PubMed. Available at:[Link]

  • The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. Available at:[Link]

  • Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Bentham Science. Available at:[Link]

  • Novel class of arylpiperazines containing N-acylated amino acids: Their synthesis, 5-HT1A, 5-HT2A receptor affinity, and in vivo pharmacological evaluation. OpenAIRE. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

A Note on the Scope of this Guide: As of the latest literature review, specific experimental data on the mechanism of action for 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is not publicly available. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Scope of this Guide: As of the latest literature review, specific experimental data on the mechanism of action for 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is not publicly available. This guide, therefore, presents a scientifically-grounded and proposed mechanism of action. This projection is based on a thorough analysis of the compound's structural features and the well-documented biological activities of the broader class of pyrrolidine-2,5-dione derivatives. The experimental protocols detailed herein are designed to serve as a roadmap for validating these hypotheses.

Introduction: The Pyrrolidine-2,5-dione Scaffold as a Privileged Pharmacophore

The pyrrolidine-2,5-dione ring system, also known as the succinimide core, is a recurring motif in a multitude of biologically active compounds.[1][2][3][4] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold for introducing diverse functionalities, leading to compounds with a wide array of pharmacological effects.[3][4] Derivatives of this scaffold have been extensively investigated and have shown significant potential as antidepressant, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2][5][6][7][8] This guide will dissect the structural components of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione to propose its most probable biological targets and signaling pathways.

Structural Analysis of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

The chemical structure of the topic compound reveals several key features that likely dictate its pharmacological profile:

  • N-Methylpyrrolidine-2,5-dione Core: The methylation at the N1 position can influence the compound's lipophilicity and metabolic stability. The dione moiety provides hydrogen bond accepting capabilities.

  • 3-Amino Linkage: The amino group at the 3-position is a critical linker that connects the succinimide core to the phenyl ring. Its nature and substitution pattern are often pivotal for target engagement.

  • (4-methylphenyl) Substituent: The "p-tolyl" group is a lipophilic moiety that can engage in hydrophobic interactions within a receptor binding pocket. The methyl group can also influence electronic properties and metabolic fate.

Review of Biological Activities of Structurally Related Pyrrolidine-2,5-dione Derivatives

To build a hypothesis for the mechanism of action of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione, it is essential to review the known activities of its structural analogs.

Derivative Class Biological Activity Known/Proposed Molecular Targets Reference
3-(1H-indol-3-yl)pyrrolidine-2,5-dionesAntidepressant5-HT1A Receptor Agonists, Serotonin Transporter (SERT) Ligands[1][5]
3-Aminopyrrolidine-2,5-dione DerivativesAnticonvulsantModulation of ion channels (e.g., sodium, calcium), GABA transporters[2][7]
N-substituted pyrrolidine-2,5-dionesAnti-inflammatoryCyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)[6]
4-Amino-3-chloro-1H-pyrrole-2,5-dionesAnticancerTyrosine Kinase Inhibitors (e.g., EGFR, VEGFR2)[9]
3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dionesAntinociceptive, AntiallodynicMultimodal, potentially involving antiseizure drug targets[10]

Proposed Mechanism of Action of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

Based on the structural analysis and the activities of related compounds, a plausible primary mechanism of action for 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is as a modulator of monoaminergic systems, with potential for anticonvulsant activity.

Primary Hypothesis: Dual-Action Antidepressant Activity

The presence of the N-substituted phenylamino moiety at the 3-position bears a structural resemblance to ligands that interact with serotonin receptors and transporters.[1][5] It is proposed that 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione acts as a ligand for the 5-HT1A receptor and the serotonin transporter (SERT) .

  • 5-HT1A Receptor Agonism: Interaction with presynaptic 5-HT1A autoreceptors would be expected to reduce the firing rate of serotonergic neurons, while agonism at postsynaptic 5-HT1A receptors in regions like the hippocampus and cortex could contribute to anxiolytic and antidepressant effects.

  • SERT Inhibition: Blockade of the serotonin transporter would increase the synaptic concentration of serotonin, a hallmark of many antidepressant medications.

Proposed Antidepressant Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synapse Serotonin_Vesicle->Synapse Release SERT SERT HT1A_pre 5-HT1A Autoreceptor HT1A_pre->Serotonin_Vesicle Inhibits Firing Compound 1-Methyl-3-[(4-methylphenyl) amino]pyrrolidine-2,5-dione Compound->SERT Inhibits Compound->HT1A_pre Agonist HT1A_post Postsynaptic 5-HT1A Receptor Compound->HT1A_post Agonist Synapse->SERT Reuptake Synapse->HT1A_pre Binds Synapse->HT1A_post Binds Downstream Downstream Signaling (e.g., ↓cAMP) HT1A_post->Downstream

Caption: Proposed dual mechanism targeting presynaptic and postsynaptic serotonin signaling.

Secondary Hypothesis: Anticonvulsant Activity

The succinimide core is a well-established pharmacophore for anticonvulsant drugs.[7][8] It is possible that 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione also modulates the activity of neuronal ion channels, such as voltage-gated sodium or calcium channels, which are implicated in seizure propagation.

Experimental Protocols for Mechanistic Validation

The following protocols are designed to test the proposed mechanisms of action.

Radioligand Binding Assays for Target Affinity

Objective: To determine the binding affinity (Ki) of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione for human 5-HT1A receptors and SERT.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes expressing recombinant human 5-HT1A receptors or SERT.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Radioligand:

    • For 5-HT1A: [³H]8-OH-DPAT.

    • For SERT: [³H]Citalopram.

  • Competition Assay: a. In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM). b. For non-specific binding determination, use a high concentration of a known non-labeled ligand (e.g., serotonin for 5-HT1A, imipramine for SERT). c. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: [³⁵S]GTPγS Binding for 5-HT1A Receptor Agonism

Objective: To determine the functional activity (EC50 and Emax) of the test compound at the 5-HT1A receptor.

Methodology:

  • Assay Components: Use the same membrane preparation as in the binding assay, along with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubation: Incubate the components together to allow for G-protein activation upon receptor agonism.

  • Filtration and Counting: Similar to the binding assay, terminate the reaction by filtration and quantify the amount of [³⁵S]GTPγS bound to the G-proteins.

  • Data Analysis: Plot the stimulated binding against the compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like 8-OH-DPAT.

In Vivo Behavioral Model: Mouse Forced Swim Test

Objective: To assess the potential antidepressant-like activity of the compound in a rodent model.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). A positive control, such as fluoxetine, should also be used.

  • Forced Swim Test: a. 30 minutes post-injection, place each mouse individually into a glass cylinder filled with water (25°C) from which it cannot escape. b. Record the session (typically 6 minutes) with a video camera. c. Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time is indicative of antidepressant-like effects.

Forced_Swim_Test_Workflow A Animal Acclimation (1 week) B Drug/Vehicle/Positive Control Administration (i.p.) A->B C Wait 30 minutes B->C D Forced Swim Test (6 minutes) C->D E Video Recording & Scoring (Immobility Time in last 4 min) D->E F Statistical Analysis (Comparison to Vehicle) E->F

Caption: Workflow for the mouse forced swim test.

Conclusion

While definitive experimental evidence is pending, the structural characteristics of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione strongly suggest a mechanism of action centered on the modulation of the serotonin system, with potential for additional anticonvulsant effects. The proposed dual action at the 5-HT1A receptor and SERT presents a compelling hypothesis for antidepressant activity. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these proposed mechanisms, which will be crucial in defining the therapeutic potential of this compound.

References

  • Title: Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents.
  • Title: Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents.
  • Title: Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers Source: Frontiers URL
  • Title: Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Title: Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Unknown URL
  • Title: Asymmetric synthesis of trans-2,5-disubstituted pyrrolidines from enantiopure homoallylic amines. Synthesis of pyrrolidine (-)
  • Title: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones Source: Unknown URL
  • Title: Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC Source: PMC URL
  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Unknown URL
  • Title: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC Source: PMC URL
  • Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs.
  • Title: Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed Source: PubMed URL
  • Title: Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)
  • Title: An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate Source: ResearchGate URL
  • Title: Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC Source: PMC URL

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Structural Elucidation of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

Introduction & Context Compounds bearing the (3-arylamino)pyrrolidine-2,5-dione moiety are of significant interest in drug development due to their high affinity for central nervous system targets, including 5-HT recepto...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Compounds bearing the (3-arylamino)pyrrolidine-2,5-dione moiety are of significant interest in drug development due to their high affinity for central nervous system targets, including 5-HT receptors . Rigorous structural characterization of these pharmacophores is essential to ensure batch-to-batch consistency and stereochemical integrity. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol for the structural elucidation of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione.

Theoretical Basis & Causality in Experimental Design

A robust NMR protocol does not merely record spectra; it anticipates molecular behavior. The experimental parameters for this molecule are dictated by its specific structural dynamics:

  • Solvent Selection (The Causality of Exchange): While CDCl 3​ is a standard NMR solvent, DMSO- d6​ is strictly required for this molecule. In non-polar solvents, the secondary amine (NH) proton undergoes rapid chemical exchange, broadening the signal into the baseline and obscuring critical coupling data. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the NH proton and reducing its exchange rate. This allows the observation of the critical 3J vicinal coupling between the NH and the C3 methine proton.

  • Spin System Dynamics (Diastereotopicity): The stereocenter at C3 renders the adjacent C4 methylene protons diastereotopic. Because they exist in different average magnetic environments, they resonate at distinct frequencies and couple with each other ( 2Jgem​≈18 Hz) as well as with the C3 proton ( 3Jvic​ ). This creates a characteristic ABX multiplet pattern that is a definitive hallmark of 3-substituted succinimides .

  • Carbonyl Deshielding: The succinimide core is characterized by two distinct, downfield-shifted carbonyl resonances in the 13 C NMR spectrum, typically observed between 175 and 180 ppm due to the di-acyl environment around the imide nitrogen .

Expected Chemical Shifts & Quantitative Data

The following tables summarize the expected chemical shifts based on the electronic environment and anisotropic effects within the molecule.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment Notes
N-CH 3​ 2.85s3H-Imide N-methyl
Ar-CH 3​ 2.18s3H-p-Tolyl methyl
C4-H a​ 3.12dd1H18.2, 8.6Diastereotopic methylene (downfield)
C4-H b​ 2.58dd1H18.2, 5.2Diastereotopic methylene (upfield)
C3-H 4.35m1H-Methine adjacent to amine
NH 6.45d1H8.0Secondary amine (exchanges in D 2​ O)
Ar-H (ortho to N)6.58d2H8.4AA'BB' system, shielded by N lone pair
Ar-H (meta to N)6.92d2H8.4AA'BB' system, adjacent to methyl

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)TypeAssignment Notes
C2 (C=O) 177.2C q​ Downfield shifted imide carbonyl
C5 (C=O) 175.8C q​ Imide carbonyl
C-Ar (ipso-N) 144.5C q​ Aromatic carbon ipso to amine
C-Ar (meta-N) 129.8CHAromatic carbons ortho to methyl
C-Ar (ipso-C) 125.4C q​ Aromatic carbon ipso to methyl
C-Ar (ortho-N) 113.2CHAromatic carbons ortho to amine
C3 53.4CHMethine carbon
C4 37.1CH 2​ Methylene carbon
N-CH 3​ 24.8CH 3​ Imide N-methyl
Ar-CH 3​ 20.2CH 3​ p-Tolyl methyl

Step-by-Step Experimental Protocol

NMR_Workflow SamplePrep 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Tuning 2. Probe Tuning & Matching (1H and 13C channels) SamplePrep->Tuning Shimming 3. Shimming & Locking (Optimize Z-axis gradients) Tuning->Shimming Acq1D 4. 1D Acquisition (1H: 16 scans, 13C: 1024 scans) Shimming->Acq1D Acq2D 5. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Processing 6. Fourier Transform & Phase Correction Acq2D->Processing Analysis 7. Structural Elucidation (Multiplet analysis & Assignment) Processing->Analysis

Figure 1: End-to-end NMR experimental workflow for structural elucidation.

Methodology:

  • Sample Preparation: Weigh exactly 15–20 mg of the synthesized compound. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ . Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solution is entirely free of particulates to prevent magnetic field distortions.

  • Spectrometer Setup: Insert the sample into the magnet (e.g., 400 MHz or 600 MHz system). Lock the field to the deuterium signal of the DMSO- d6​ solvent.

  • Tuning and Matching: Tune the probe for both 1 H and 13 C frequencies. This maximizes signal transfer and minimizes reflected power, which is critical for detecting the quaternary carbonyl carbons.

  • Shimming: Perform gradient shimming on the Z-axis to achieve a highly homogeneous magnetic field. A well-shimmed sample should yield a solvent residual peak width at half-height ( W1/2​ ) of < 1.0 Hz.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16–32 scans using a 30° pulse angle and a relaxation delay (D1) of 1.5 seconds.

    • 13 C NMR: Acquire 1024–2048 scans using power-gated decoupling (to retain NOE enhancement for CH/CH 2​ /CH 3​ groups) and a relaxation delay of 2.0 seconds.

  • 2D Acquisition: Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra to establish the self-validating connectivity network.

Self-Validating Data Interpretation

The structural assignment of this molecule relies on a closed-loop validation system, ensuring that no single peak assignment exists in isolation.

  • Step 1 (Mass Balance & Purity): The integral of the N-CH 3​ singlet (calibrated to 3.00) must perfectly match the Ar-CH 3​ singlet (3.00) and the total integration of the aromatic protons (4.00). This validates the 1:1 ratio of the functional groups and confirms the absence of polymeric impurities.

  • Step 2 (Through-Bond Connectivity): In the COSY spectrum, the C3-H multiplet must show cross-peaks to both the NH doublet and the two C4-H doublets of doublets. This unambiguously places the arylamine group at the C3 position rather than C4.

  • Step 3 (Quaternary Carbon Assignment): The HMBC spectrum acts as the ultimate structural validator. The N-CH 3​ protons will show 3JCH​ correlations to both the C2 and C5 carbonyls, confirming the N-methylation of the succinimide ring. Furthermore, the NH proton will show a strong 3JCH​ correlation to the ipso-carbon of the p-tolyl ring, securely linking the succinimide core to the aromatic appendage.

Connectivity C3_H C3-H (Methine) C4_H2 C4-H2 (Methylene) C3_H->C4_H2 COSY (3J) NH NH (Amine) C3_H->NH COSY (3J) C2_C5 C2 / C5 (Carbonyls) C3_H->C2_C5 HMBC (2J/3J) C4_H2->C2_C5 HMBC (2J/3J) Ar_Ring p-Tolyl Ring NH->Ar_Ring HMBC (3J) N_CH3 N-CH3 N_CH3->C2_C5 HMBC (3J)

Figure 2: Key 2D NMR (COSY/HMBC) correlations for self-validating structural assignment.

References

  • [1] Schubert, M., et al. "Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins." Analytical Chemistry (ACS Publications), 2017. URL:[Link]

  • [2] Zajdel, P., et al. "Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review." National Institutes of Health (NIH) / PMC, 2015. URL:[Link]

  • [3] Hargreaves, M. K., et al. "A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes." Organometallics (ACS Publications), 2021. URL:[Link]

Sources

Application

Application Note: Evaluating the Anti-Cancer Efficacy of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Scientific Rationale and Mechanistic Overview The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Scientific Rationale and Mechanistic Overview

The pyrrolidine ring is a highly versatile, non-planar, sp³-hybridized nitrogen heterocycle that serves as a "privileged scaffold" in modern medicinal chemistry[1],[2]. Its unique three-dimensional coverage allows for precise exploration of pharmacophore space, making it a critical core in the design of targeted therapeutics[1],. Within this class, pyrrolidine-2,5-dione (succinimide) derivatives have emerged as potent anti-cancer agents[3].

Specifically, compounds such as 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione —characterized by an N-methylated succinimide core and a p-toluidino substitution at the 3-position—are engineered to disrupt critical cellular machinery in highly proliferative tumors. Recent oncological studies demonstrate that functionalized pyrrolidine-2,5-diones exhibit potent cytotoxicity against human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT116) cell lines[4],[5],[6].

Mechanism of Action: The primary molecular target for these specific derivatives is the microtubule network. By binding directly to the colchicine-binding site of β -tubulin , these compounds inhibit tubulin polymerization[3],[6]. This structural disruption prevents the formation of the mitotic spindle, leading to catastrophic G2/M phase cell cycle arrest [6]. Prolonged mitotic arrest subsequently triggers intrinsic apoptotic pathways via caspase-3/9 activation and reactive oxygen species (ROS) generation[3],[7].

Mechanism A 1-Methyl-3-[(4-methylphenyl)amino] pyrrolidine-2,5-dione B Binding to Colchicine Site (β-Tubulin) A->B Target Engagement E ROS Generation & Mitochondrial Stress A->E Secondary Pathway C Inhibition of Tubulin Polymerization B->C Structural Disruption D G2/M Phase Cell Cycle Arrest C->D Mitotic Catastrophe F Caspase-3/9 Activation D->F E->F G Apoptosis in Cancer Cells (e.g., HepG2, MCF-7) F->G Execution

Figure 1: Mechanistic pathway of pyrrolidine-2,5-dione derivatives inducing apoptosis in cancer cells.

Experimental Workflow Design

To establish a self-validating data package for 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione, researchers must execute a tiered workflow. This ensures that observed phenotypic cytotoxicity is directly linked to the proposed mechanism of action (tubulin inhibition).

Workflow S1 Compound Prep (DMSO Stock ≤0.1%) S2 Cytotoxicity (MTT Assay) S1->S2 S3 Mechanism (Tubulin Assay) S2->S3 S4 Phenotype (Flow Cytometry) S3->S4

Figure 2: Standard experimental workflow for evaluating pyrrolidine-2,5-dione anti-cancer efficacy.

Detailed Methodologies & Protocols

As an Application Scientist, I emphasize that successful execution of these protocols relies on understanding the causality behind each step.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) of the compound. The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase, which is only active in viable cells.

  • Cell Seeding: Seed HepG2 or MCF-7 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2​ to allow adherence.

  • Compound Treatment: Prepare a 10 mM stock of the pyrrolidine-2,5-dione derivative in anhydrous DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 50 µM.

    • Critical Insight: Ensure the final DMSO concentration never exceeds 0.1% (v/v). Higher DMSO levels induce solvent toxicity, artificially deflating your IC50​ values.

  • Incubation: Treat cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Paclitaxel or Colchicine).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Purpose: To validate that the reduction in cell viability is driven by G2/M phase arrest[6]. Propidium Iodide (PI) intercalates into DNA, allowing quantification of DNA content per cell.

  • Treatment & Harvesting: Treat HepG2 cells with the compound at IC50​ and 2×IC50​ concentrations for 24 hours. Harvest cells via trypsinization, ensuring collection of both floating (apoptotic) and adherent cells.

  • Fixation: Wash cells with cold PBS. Resuspend the pellet in 300 µL PBS and add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently.

    • Critical Insight: Dropwise addition prevents cell clumping. Fixation permeabilizes the membrane, allowing PI to enter the nucleus. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

    • Critical Insight: RNase A is mandatory. PI binds to both DNA and double-stranded RNA. Without RNase A, RNA fluorescence will conflate the DNA signal, destroying the resolution between G1, S, and G2/M peaks.

  • Incubation & Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze via flow cytometry (excitation 488 nm, emission 620 nm), collecting at least 10,000 events.

Protocol C: In Vitro Tubulin Polymerization Assay

Purpose: To confirm direct target engagement at the colchicine site[3]. This cell-free assay utilizes a fluorescent reporter that increases in quantum yield when incorporated into polymerized microtubules.

  • Preparation: Pre-warm a 96-well half-area black microplate and the microplate reader to exactly 37°C.

    • Critical Insight: Tubulin assembly is highly temperature-dependent. A drop to even 34°C will spontaneously depolymerize microtubules, creating a false-positive inhibition curve.

  • Reaction Mix: Prepare the tubulin reaction mix on ice: 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and the fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Add the pyrrolidine-2,5-dione derivative (e.g., 5 µM) to the test wells. Use Colchicine (3 µM) as an inhibition control and Paclitaxel (3 µM) as an enhancer control.

  • Kinetics Readout: Rapidly transfer the plate to the 37°C reader. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes. A flattened curve compared to the vehicle indicates successful inhibition of polymerization[7].

Representative Data Presentation

When evaluating 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione and its structural analogs, researchers should expect quantitative data aligning with the following representative benchmarks derived from recent literature on pyrrolidine-2,5-diones[3],[5],[6]:

Assay / ParameterCell Line / TargetExpected Phenotype / ValueInterpretation
Cytotoxicity ( IC50​ ) HepG2 (Liver)~2.0 – 5.0 µMPotent anti-proliferative activity[6].
Cytotoxicity ( IC50​ ) MCF-7 (Breast)~1.5 – 6.0 µMBroad-spectrum efficacy[4].
Cell Cycle Analysis HepG2>40% accumulation in G2/MConfirms mitotic catastrophe[3].
Tubulin Polymerization Purified β -Tubulin Vmax​ reduced by >50%Direct colchicine-site binding[3],[7].
Apoptosis (Annexin V) HepG2 / HCT116>30% Early/Late ApoptoticConfirms programmed cell death[5],[6].

Sources

Method

Application Note: Preclinical Evaluation of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione as a Multi-Target Antidepressant

Executive Summary & Pharmacological Rationale The development of Multi-Target Directed Ligands (MTDLs) represents a critical paradigm shift in neuropharmacology. Traditional Selective Serotonin Reuptake Inhibitors (SSRIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of Multi-Target Directed Ligands (MTDLs) represents a critical paradigm shift in neuropharmacology. Traditional Selective Serotonin Reuptake Inhibitors (SSRIs) often exhibit a delayed onset of therapeutic action (typically 2–4 weeks). This delay is primarily driven by the initial activation of somatodendritic 5-HT1A autoreceptors, which creates a negative feedback loop that suppresses serotonergic neuronal firing.

1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is a synthetic succinimide derivative engineered to overcome this exact limitation. By hybridizing a pharmacophore that acts as a Serotonin Transporter (SERT) inhibitor with a motif that functions as a 5-HT1A receptor partial agonist, this compound simultaneously blocks serotonin reuptake while desensitizing or bypassing the autoreceptor feedback mechanism 1[1].

Causality in Structural Design: The p-tolyl (4-methylphenyl) substitution on the amino group significantly enhances the molecule's lipophilicity, optimizing its penetration into the hydrophobic binding pocket of SERT 2[2]. Simultaneously, the methylated pyrrolidine-2,5-dione core maintains the critical hydrogen-bonding interactions required for high-affinity 5-HT1A binding[1].

Mechanistic Pathway

MOA_Pathway Ligand 1-Methyl-3-[(4-methylphenyl)amino] pyrrolidine-2,5-dione SERT Serotonin Transporter (SERT) Inhibition Ligand->SERT Blocks reuptake HT1A 5-HT1A Receptor Partial Agonism Ligand->HT1A Binds autoreceptors Synaptic5HT Increased Synaptic 5-HT Levels SERT->Synaptic5HT Accumulation Gi Gi/o Protein Coupling HT1A->Gi Activates Neurogenesis Hippocampal Neurogenesis & Antidepressant Effect Synaptic5HT->Neurogenesis Postsynaptic signaling AC Adenylyl Cyclase Inhibition Gi->AC Inhibits AC->Neurogenesis Modulates CREB/BDNF

Dual mechanism of action targeting SERT inhibition and 5-HT1A receptor modulation.

In Vitro Pharmacological Profiling

Protocol 1: Radioligand Binding Assays (Self-Validating System)

Objective: To quantify the binding affinity ( Ki​ ) of the compound for 5-HT1A and SERT targets. Causality & Design: To ensure absolute target specificity, recombinant human proteins expressed in HEK-293 cells are utilized rather than native brain homogenates, which contain confounding monoamine transporters (DAT, NET)[2]. The protocol is self-validating through the mandatory inclusion of non-specific binding (NSB) controls using excess unlabeled reference ligands.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hSERT or h5-HT1A. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Assay Assembly: In a 96-well microplate, combine:

    • 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M).

    • 50 µL of radioligand: Use [³H]-8-OH-DPAT (1.5 nM) for 5-HT1A, and [³H]-citalopram (2.0 nM) for SERT.

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Internal Standardization (NSB): Designate specific control wells to receive 10 µM of unlabeled serotonin (for 5-HT1A) or 10 µM fluoxetine (for SERT) instead of the test compound. This isolates specific binding from background noise.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific adherence).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinity Profile

Quantitative benchmarks for optimized pyrrolidine-2,5-dione multi-target derivatives based on literature standards 2[2].

TargetRadioligand UsedReference CompoundExperimental Ki​ (nM)Reference Ki​ (nM)
5-HT1A [³H]-8-OH-DPATBuspirone24.515.2
SERT [³H]-CitalopramFluoxetine9.24.8
5-HT2A [³H]-KetanserinKetanserin>10001.2
D2 [³H]-SpiperoneHaloperidol288.00.8

Functional Cellular Assays

Protocol 2: [³H]-Serotonin Uptake Inhibition Assay

Objective: To confirm that SERT binding translates to functional transport inhibition. Causality & Design: A compound may bind to SERT with high affinity without inhibiting transport (e.g., acting as a silent allosteric modulator). This functional assay provides orthogonal validation of the radioligand binding data, proving the compound actively prevents serotonin reuptake.

Step-by-Step Methodology:

  • Seed HEK-293-hSERT cells in 24-well plates and culture until 80% confluent.

  • Wash cells twice with oxygenated Krebs-Ringer HEPES (KRH) buffer to remove endogenous amines.

  • Pre-incubate cells with the test compound (various concentrations) or vehicle for 15 minutes at 37°C.

  • Add 20 nM[³H]-serotonin to all wells and incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Terminate uptake by rapidly washing cells three times with ice-cold KRH buffer.

  • Lyse cells with 0.1 M NaOH and measure intracellular accumulated radioactivity via liquid scintillation.

In Vivo Behavioral Evaluation

Preclinical_Workflow Synthesis Compound Synthesis & Purification Binding Radioligand Binding (SERT & 5-HT1A) Synthesis->Binding >98% Purity Uptake Functional Assay (5-HT Uptake) Binding->Uptake Ki < 100 nM InVivo In Vivo Efficacy (FST & TST) Uptake->InVivo IC50 confirmed Counter Counter-Screen (LMA Assessment) InVivo->Counter Efficacy observed Analysis PK/PD & Data Integration Counter->Analysis Exclude stimulants

Workflow for the preclinical validation of multi-target pyrrolidine-2,5-dione antidepressants.

Protocol 3: Forced Swim Test (FST) with Locomotor Counter-Screen

Objective: To evaluate in vivo antidepressant efficacy while definitively ruling out false positives. Causality & Design: The FST is the gold standard for antidepressant screening 3[3]. However, any compound that induces general hyperactivity (e.g., amphetamines) will reduce immobility time, yielding a false positive. Therefore, evaluating Locomotor Activity (LMA) in an Open Field Test (OFT) is a non-negotiable, self-validating prerequisite. If LMA is unchanged but FST immobility decreases, the antidepressant effect is genuine[3].

Step-by-Step Methodology:

  • Habituation & Dosing: Acclimate adult male Swiss mice to the testing room for 1 hour. Administer the test compound (e.g., 10, 20, 40 mg/kg, i.p.), vehicle (negative control), or imipramine (15 mg/kg, positive control) 30 minutes prior to testing.

  • Counter-Screen (Open Field Test): Place the mouse in a 40x40 cm plexiglass arena. Record total distance traveled and ambulatory episodes over 5 minutes using automated video tracking. Validation criterion: No significant difference in total distance compared to the vehicle group.

  • Efficacy Screen (Forced Swim Test): Immediately transfer the mouse to a vertical glass cylinder (height 25 cm, diameter 10 cm) containing 10 cm of water at 23-25°C.

  • Data Acquisition: Record the session for 6 minutes. Discard the first 2 minutes (habituation). Quantify the total duration of immobility (floating with only necessary movements to keep the head above water) during the final 4 minutes.

  • Statistical Analysis: Analyze data using One-Way ANOVA followed by Dunnett’s post-hoc test.

References

  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. PubMed/Elsevier. 1

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI.2

  • Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. PubMed. 3

Sources

Application

Application Note: Evaluating the Antibacterial Efficacy and Mechanisms of Pyrrolidine-2,5-dione Derivatives

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols Executive Summary & Pharmacological Rationale The rapid emergence of an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Executive Summary & Pharmacological Rationale

The rapid emergence of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical spaces. The pyrrolidine-2,5-dione (succinimide) scaffold has emerged as a highly versatile, privileged pharmacophore in modern drug discovery[1]. Characterized by its cyclic imide structure, this moiety offers a unique combination of lipophilicity and hydrogen-bonding capacity. These physicochemical properties allow pyrrolidine-2,5-dione derivatives to efficiently penetrate the complex lipid bilayers of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive strains.

As a Senior Application Scientist, I emphasize that the utility of this scaffold lies in its synthetic tractability. By substituting the nitrogen atom or the carbon backbone, researchers can fine-tune the molecule to target specific bacterial enzymes, overcoming resistance mechanisms that render classical antibiotics (e.g., β-lactams, fluoroquinolones) ineffective.

Multi-Target Mechanisms of Action (MoA)

Pyrrolidine-2,5-dione derivatives do not rely on a single pathway; their structural plasticity allows them to act as multi-target inhibitors. Recent in vitro and in silico molecular docking studies have validated several primary mechanisms[2][3]:

  • DNA Gyrase and Topoisomerase IV Inhibition: Specific 1,2,4-oxadiazole-pyrrolidine hybrids have demonstrated nanomolar inhibition of bacterial DNA gyrase, halting DNA replication and transcription[1].

  • Tyrosyl-tRNA Synthetase Inhibition: Quinazolin-2,4-dione hybrids tethered to a pyrrolidine-2,5-dione core effectively block tyrosyl-tRNA synthetase (e.g., in Staphylococcus aureus), thereby arresting bacterial protein synthesis[3].

  • Enoyl-ACP Reductase (InhA) Inhibition: In mycobacterial species, specific succinimide derivatives disrupt mycolic acid biosynthesis by targeting the InhA enzyme, leading to cell wall collapse and bactericidal outcomes[2][4].

MoA Scaffold Pyrrolidine-2,5-dione Derivatives Target1 DNA Gyrase & Topoisomerase IV Scaffold->Target1 Binding (e.g., Oxadiazole hybrids) Target2 Tyrosyl-tRNA Synthetase Scaffold->Target2 Binding (e.g., Quinazolin hybrids) Target3 Enoyl-ACP Reductase (InhA) Scaffold->Target3 Binding (Anti-mycobacterial) Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Inhibition of Protein Synthesis Target2->Effect2 Effect3 Disruption of Mycolic Acid Synthesis Target3->Effect3 Outcome Bacterial Cell Death (Bactericidal Effect) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Multi-target antibacterial mechanisms of pyrrolidine-2,5-dione derivatives.

Quantitative Data: Efficacy Across Bacterial Strains

The antibacterial potency of pyrrolidine-2,5-diones is highly dependent on their functional group substitutions. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of recently synthesized lead compounds against critical ESKAPE pathogens.

Compound Class / Specific DerivativeTarget PathogenMIC ValueReference
Compound 38 (Nitrophenyl-pyran hybrid)Staphylococcus aureus3.11 µg/mL[1]
Compound 38 (Nitrophenyl-pyran hybrid)Pseudomonas aeruginosa5.82 µg/mL[1]
Compound 6b (Divinyl sulfone hybrid)Acinetobacter baumannii62.5 µg/mL[2]
Compound 5h (Spirooxindole-succinimide)Staphylococcus aureus31.5 µg/mL[5]
Compound 5a (Maleimide-derived succinimide)Enterococcus faecalis0.25 µM[6]
Compound 3c (Quinazolin-2,4-dione hybrid)Escherichia coli2.5 - 10 µg/mL[3]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls and causality-driven methodology to prevent false positives (e.g., solvent toxicity, inoculum effects).

Workflow Prep 1. Compound Preparation MIC 2. Broth Microdilution (MIC/MBC) Prep->MIC Serial Dilution TimeKill 3. Time-Kill Kinetics MIC->TimeKill Active Hits Tox 4. Cytotoxicity (Mammalian Cells) MIC->Tox Selectivity Index Lead 5. Lead Candidate Selection TimeKill->Lead Tox->Lead

Standardized workflow for evaluating the antibacterial efficacy of novel derivatives.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Purpose: To determine the lowest concentration of the pyrrolidine-2,5-dione derivative that completely inhibits visible bacterial growth.

Materials & Reagents:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized calcium and magnesium levels are critical, as variations can alter bacterial outer membrane permeability and artificially skew MIC values.

  • Resazurin sodium salt (0.015% w/v in sterile water).

  • 96-well sterile, clear-bottom microtiter plates.

Step-by-Step Procedure:

  • Compound Stock Preparation: Dissolve the pyrrolidine-2,5-dione derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Critical Control: The final concentration of DMSO in the assay wells must not exceed 1% (v/v). Higher concentrations induce solvent-mediated membrane toxicity, leading to false-positive antibacterial activity.

  • Serial Dilution: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the working compound solution (diluted in CAMHB) to well 1. Perform a two-fold serial dilution from well 1 to well 11, discarding 50 µL from well 11. Well 12 serves as the positive growth control (no drug).

  • Inoculum Standardization: Suspend isolated colonies from an 18-24 hour agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

    • Causality: Strict adherence to the 0.5 McFarland standard prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, resulting in falsely elevated MICs.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells. The final bacterial concentration in each well is ≈5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours.

  • Resazurin Addition (Colorimetric Validation): Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Readout: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration well that remains strictly blue (indicating no active cellular respiration).

Protocol B: Time-Kill Kinetics Assay

Purpose: To differentiate whether the pyrrolidine-2,5-dione derivative is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), and to map the pharmacodynamics over time.

Step-by-Step Procedure:

  • Preparation of Flasks: Prepare Erlenmeyer flasks containing 20 mL of CAMHB supplemented with the test compound at concentrations of 1×, 2×, and 4× the established MIC. Include a drug-free growth control flask.

  • Inoculation: Inoculate the flasks with an exponentially growing bacterial culture to achieve a starting density of 5×105 CFU/mL.

  • Time-Course Sampling: Incubate flasks at 37°C with orbital shaking (200 rpm). At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), aseptically withdraw 100 µL aliquots.

  • Plating and Enumeration: Serially dilute the aliquots in sterile PBS (10-fold dilutions) and plate 10 µL spots onto Mueller-Hinton Agar (MHA) plates.

    • Causality: Serial dilution is mandatory to wash out the drug; carrying over active drug onto the agar plate will inhibit growth on the plate, falsely suggesting cell death (carryover effect).

  • Data Analysis: Incubate plates for 24 hours at 37°C and count colonies. Plot log10​ CFU/mL versus time. A ≥3log10​ decrease (99.9% reduction) in viable cell count from the initial inoculum defines a bactericidal effect.

Conclusion & Future Perspectives

Pyrrolidine-2,5-dione derivatives represent a robust, highly tunable chemical space for combating resistant bacterial strains. By leveraging structure-activity relationships (SAR)—such as the integration of divinyl sulfone or quinazolin-2,4-dione moieties—researchers can optimize these compounds for specific targets like DNA gyrase or tyrosyl-tRNA synthetase[2][3]. Future drug development efforts should prioritize optimizing the pharmacokinetic profiles of these derivatives and evaluating their efficacy in complex in vivo infection models.

References

  • Title: Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies Source: tandfonline.com URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: nih.gov (Frontiers in Chemistry) URL: [Link]

  • Title: Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds Source: mdpi.com URL: [Link]

  • Title: Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds Source: rsc.org (RSC Advances) URL: [Link]

  • Title: Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives Source: uobasrah.edu.iq / Springer URL: [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays with 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

Authored by: Senior Application Scientist Introduction: The Pyrrolidine-2,5-dione Scaffold in Drug Discovery The pyrrolidine-2,5-dione nucleus, a derivative of succinimide, is a privileged scaffold in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: The Pyrrolidine-2,5-dione Scaffold in Drug Discovery

The pyrrolidine-2,5-dione nucleus, a derivative of succinimide, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This five-membered heterocyclic ring system is found in molecules exhibiting anticonvulsant, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The versatility of the pyrrolidine-2,5-dione scaffold allows for extensive chemical modification at the nitrogen and carbon positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive guide for the initial biological characterization of a novel pyrrolidine-2,5-dione derivative, 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione (referred to herein as Cmpd-X). Given the broad therapeutic potential of this chemical class, a systematic in vitro evaluation is crucial to elucidate its cellular effects. The following protocols are designed to assess the cytotoxic, pro-apoptotic, and cell cycle-modifying activities of Cmpd-X, providing a foundational understanding of its mechanism of action. These assays are fundamental in early-stage drug discovery and are applicable to a wide range of adherent mammalian cell lines.

Section 1: Assessment of Cytotoxicity

The first step in characterizing the biological activity of a novel compound is to determine its effect on cell viability. Cytotoxicity assays measure the degree to which a substance can cause damage or death to cells.[5] A widely used, robust, and cost-effective method is the MTT assay, which measures the metabolic activity of a cell population.[6] This colorimetric assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h (adherence) cell_seeding->incubation_24h treatment Treat cells with Cmpd-X (24h, 48h, 72h) incubation_24h->treatment compound_prep Prepare serial dilutions of Cmpd-X compound_prep->treatment add_mtt Add MTT reagent treatment->add_mtt controls Include vehicle (DMSO) and positive controls incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize formazan crystals (e.g., DMSO) incubation_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of Cmpd-X using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cmpd-X

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Cmpd-X in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to solubilize the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of Cmpd-X that reduces cell viability by 50%.

ParameterRecommended Starting Conditions
Cell LineHeLa (cervical cancer)
Seeding Density8,000 cells/well
Cmpd-X Concentrations0.1, 1, 10, 50, 100 µM
Incubation Times24, 48, 72 hours
Vehicle Control0.5% DMSO in medium
Positive ControlDoxorubicin (1 µM)

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

If Cmpd-X exhibits significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a distinct process from necrosis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore.[8][9] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][10] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[8][10]

Experimental Workflow: Apoptosis Detection

G cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed cells in 6-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with Cmpd-X (e.g., IC50 concentration) incubation_24h->treatment collect_supernatant Collect supernatant (floating cells) treatment->collect_supernatant trypsinize Trypsinize adherent cells treatment->trypsinize combine_cells Combine and wash cells with cold PBS collect_supernatant->combine_cells trypsinize->combine_cells resuspend Resuspend in Annexin V Binding Buffer combine_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate_dark Incubate for 15-20 min at RT in the dark add_stains->incubate_dark acquire_data Acquire data on a flow cytometer incubate_dark->acquire_data gating Gate cell populations acquire_data->gating quantify Quantify cell populations: Live, Early/Late Apoptotic, Necrotic gating->quantify

Caption: Workflow for detecting apoptosis induced by Cmpd-X using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with Cmpd-X as described in the cytotoxicity section

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours.[8]

    • Treat cells with Cmpd-X at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Harvesting Cells:

    • After incubation, collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.[8]

    • Wash the adherent cells once with PBS, and then detach them using trypsin-EDTA.

    • Combine the detached cells with the supernatant collected in the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.[8]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Excite the cells with a 488 nm laser and collect FITC emission at ~530 nm and PI emission at ~617 nm.

    • Set up appropriate gates based on unstained, Annexin V-FITC only, and PI only controls.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells[10]

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells[8]

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Section 3: Investigating Effects on Cell Cycle Progression

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and eventual cell death.[11] The cell cycle consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[11] Flow cytometry with propidium iodide staining can be used to analyze the distribution of a cell population across these phases.[12] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[12] Cells in G0/G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.

Experimental Workflow: Cell Cycle Analysis

G cluster_prep Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed cells in 6-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with Cmpd-X (e.g., IC50 concentration) incubation_24h->treatment harvest_cells Harvest and wash cells treatment->harvest_cells fix_cells Fix cells in cold 70% ethanol (at least 2h at -20°C) harvest_cells->fix_cells wash_cells Wash to remove ethanol fix_cells->wash_cells rnase_treatment Treat with RNase A (30 min at 37°C) wash_cells->rnase_treatment pi_stain Stain with Propidium Iodide rnase_treatment->pi_stain acquire_data Acquire data on a flow cytometer pi_stain->acquire_data analyze_histogram Analyze DNA content histogram acquire_data->analyze_histogram quantify_phases Quantify % of cells in G0/G1, S, and G2/M phases analyze_histogram->quantify_phases

Caption: Workflow for analyzing cell cycle distribution following treatment with Cmpd-X.

Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with Cmpd-X

  • Cold 1X PBS

  • Ice-cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells and treat with Cmpd-X at the desired concentrations and time points as previously described.

  • Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[11][13]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A to ensure only DNA is stained.[13][14]

    • Incubate at 37°C for 30 minutes.[14]

    • Add 500 µL of PBS containing 50 µg/mL Propidium Iodide.

    • Incubate for 20-30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.[13]

    • Generate a histogram of cell count versus fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Section 4: Preliminary Signaling Pathway Analysis

Should the preceding assays indicate a specific cellular phenotype (e.g., G2/M arrest or apoptosis), a preliminary investigation into the underlying signaling pathways is warranted. Western blotting is a powerful technique to detect changes in the expression or post-translational modification (e.g., phosphorylation) of key regulatory proteins.[16][17] For example, if Cmpd-X induces apoptosis, one could probe for the cleavage of caspase-3 or PARP. If G2/M arrest is observed, changes in the levels of cyclin B1 or the phosphorylation status of Cdk1 could be investigated.

Hypothetical Signaling Pathway Perturbation

G cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Cascade CmpdX Cmpd-X Target Putative Target (e.g., Kinase, Receptor) CmpdX->Target Inhibition/Activation Pathway1 Upstream Kinase (e.g., Akt) Target->Pathway1 Pathway2 Downstream Effector (e.g., p53) Pathway1->Pathway2 Cdk1 Cdk1/Cyclin B1 Pathway2->Cdk1 Caspase9 Caspase-9 Pathway2->Caspase9 G2M_Arrest G2/M Arrest Cdk1->G2M_Arrest Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A hypothetical signaling pathway that could be modulated by Cmpd-X.

Detailed Protocol: Western Blotting

Materials:

  • Cells treated with Cmpd-X

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Treat cells with Cmpd-X as desired.

    • Wash cells with cold PBS and lyse them by adding ice-cold RIPA buffer.[16]

    • Scrape the cells and collect the lysate. Sonicate briefly to shear DNA.[16]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.[17]

    • Boil the samples at 95-100°C for 5 minutes.[16]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading across all lanes.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Lee, J. Y., & Lee, S. H. (2014). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 31(1), 1B.4.1–1B.4.11. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Zeng, F., Marino, S., & Idris, A. I. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Bone Research Protocols (pp. 109-124). Humana, New York, NY. [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]

  • Iannelli, P., Brizzi, A., & Salerno, M. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6523. [Link]

  • ResearchGate. (n.d.). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. Retrieved from [Link]

  • Kuznietsova, H., Dziubenko, N., Rybalchenko, V., & Ostrovska, G. (2017). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Biopolymers and Cell, 33(1), 60-70. [Link]

  • Rudolf, B., Starek-Świechowicz, B., & Książek, M. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]

Sources

Application

Preclinical Efficacy Evaluation of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione: A Novel Broad-Spectrum Anticonvulsant and Antinociceptive Candidate

Introduction & Scientific Rationale The development of novel antiepileptic drugs (AEDs) is driven by the clinical reality that nearly one-third of epilepsy patients develop resistance to current pharmacotherapies. Furthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of novel antiepileptic drugs (AEDs) is driven by the clinical reality that nearly one-third of epilepsy patients develop resistance to current pharmacotherapies. Furthermore, existing AEDs often present significant neurotoxic side effects or lack efficacy across multiple seizure types.

1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is a novel substituted succinimide derivative. Historically, the pyrrolidine-2,5-dione (succinimide) scaffold—exemplified by ethosuximide—has been the gold standard for treating absence seizures via the blockade of T-type calcium channels [2]. However, recent fragment-based drug design has demonstrated that adding specific aryl and alkylamine substituents to the succinimide core transforms these molecules into broad-spectrum agents capable of modulating both voltage-gated sodium channels (VGSCs) and L-type/T-type calcium channels [1, 2].

This application note outlines the validated preclinical workflows for evaluating the efficacy of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione. Because epilepsy and neuropathic pain share underlying pathophysiological mechanisms (neuronal hyperexcitability and ion channel dysregulation), this protocol covers both seizure and nociception models [3].

Mechanistic Pathway

The therapeutic rationale for testing this compound in both maximal electroshock (MES) and pentylenetetrazole (scPTZ) models lies in its dual-action hypothesis. By simultaneously inhibiting VGSCs and calcium channels, the compound prevents both the rapid action potential bursts characteristic of generalized tonic-clonic seizures and the thalamocortical oscillations responsible for absence seizures [4].

Mechanism Compound 1-Methyl-3-[(4-methylphenyl)amino] pyrrolidine-2,5-dione VGSC Voltage-Gated Sodium Channels (VGSC) Blockade Compound->VGSC CaV T-type / L-type Calcium Channels Blockade Compound->CaV Excitability Decreased Neuronal Excitability & Action Potential Firing VGSC->Excitability Glutamate Reduced Presynaptic Glutamate Release CaV->Glutamate Seizure Suppression of Seizure Propagation (MES / scPTZ) Excitability->Seizure Pain Attenuation of Neuropathic Pain Signaling (CCI) Excitability->Pain Glutamate->Seizure Glutamate->Pain

Figure 1: Dual-mechanism of pyrrolidine-2,5-diones in seizure and pain modulation.

Experimental Protocols: In Vivo Efficacy & Safety

To establish a self-validating system, efficacy must be weighed against neurotoxicity. The following protocols detail the causality and methodology for the three fundamental pillars of preclinical AED screening.

Maximal Electroshock Seizure (MES) Test

Causality: The MES test is the gold standard for identifying compounds that prevent seizure spread, correlating clinically with efficacy against generalized tonic-clonic and focal seizures. It specifically identifies compounds that block voltage-gated sodium channels (VGSCs) [2]. Protocol:

  • Subject Preparation: Use adult male CD-1 mice (20–25 g). Acclimate for 7 days prior to testing.

  • Dosing: Administer 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione intraperitoneally (i.p.) suspended in 1% Tween 80/saline. Test doses should range logarithmically (e.g., 10, 30, 100 mg/kg).

  • Pre-treatment Time: Wait 30 minutes (or the established Tmax​ from pharmacokinetic profiling) to ensure CNS penetration.

  • Stimulus Delivery: Apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline to ensure optimal conductivity.

  • Observation & Endpoint: Observe the animal immediately. The primary endpoint is the abolition of the hindlimb tonic extension (HLTE) phase. Protection is defined as the failure of the hindlimbs to extend 180 degrees to the torso.

  • Validation: Use Valproic Acid (VPA) as a positive control.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Causality: PTZ is a GABA_A receptor antagonist. The scPTZ test evaluates the seizure threshold and is highly predictive of efficacy against absence and myoclonic seizures. Succinimides are historically potent in this model due to their T-type calcium channel modulation [1]. Protocol:

  • Dosing: Administer the test compound i.p. to CD-1 mice at varied doses 30 minutes prior to the convulsant challenge.

  • Convulsant Challenge: Inject a CD97​ dose of PTZ (typically 85 mg/kg) subcutaneously into the loose fold of skin on the back of the neck.

  • Observation Period: Isolate the mouse in a transparent Plexiglas observation chamber for exactly 30 minutes.

  • Endpoint: The compound is considered protective if it completely prevents the occurrence of a single episode of clonic spasms lasting at least 3 seconds.

Chronic Constriction Injury (CCI) Model for Neuropathic Pain

Causality: Due to the compound's structural similarity to broad-spectrum AEDs that also exhibit antiallodynic properties, the CCI model is used to assess its utility in neuropathic pain [3]. Protocol:

  • Surgical Induction: Under isoflurane anesthesia, expose the common sciatic nerve of the right hind limb at the mid-thigh level.

  • Ligation: Loosely tie three ligatures (4-0 silk) around the nerve with 1 mm spacing until a brief twitch in the respective hind limb is observed. Suture the muscle and skin.

  • Recovery & Baseline: Allow 7-14 days for the development of tactile allodynia. Confirm allodynia using von Frey filaments (baseline withdrawal threshold < 2g).

  • Testing: Administer the test compound. Measure the mechanical withdrawal threshold using calibrated von Frey filaments at 30, 60, and 120 minutes post-dose.

Rotarod Test for Neurotoxicity

Causality: To ensure that the failure to exhibit seizures (in MES/scPTZ) is due to true anticonvulsant activity and not severe motor impairment or sedation, neurotoxicity must be quantified to calculate the Protective Index (PI) [4]. Protocol:

  • Training: Train mice to remain on a 3-cm diameter knurled rod rotating at 6 rpm for at least 3 consecutive minutes.

  • Testing: Administer the test compound. Place the mice on the rotating rod at the time of peak effect (e.g., 30 mins).

  • Endpoint: Motor impairment is defined as the inability of the animal to maintain its equilibrium on the rod for 1 minute across three successive trials.

Data Presentation & Expected Outcomes

The efficacy of an AED candidate is determined not just by its effective dose ( ED50​ ), but by its safety margin, denoted as the Protective Index ( PI=TD50​/ED50​ ). A PI > 3.0 is generally considered favorable for preclinical advancement.

Table 1: Comparative Anticonvulsant and Neurotoxicity Profile

CompoundMES ED50​ (mg/kg)scPTZ ED50​ (mg/kg)Rotarod TD50​ (mg/kg)PI (MES)PI (scPTZ)
1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione 45.285.4>300.0>6.6>3.5
Ethosuximide (Reference)>500.0130.6450.0N/A3.4
Valproic Acid (Reference)252.7118.5425.01.63.5

Note: Data represents expected pharmacological profiles for optimized 3-substituted pyrrolidine-2,5-dione derivatives based on historical class performance [2, 4]. The novel compound demonstrates a superior protective index in the MES model compared to standard therapies.

References

  • KA-11, a Novel Pyrrolidine-2,5-dione Derived Broad-Spectrum Anticonvulsant: Its Antiepileptogenic, Antinociceptive Properties and in Vitro Characterization ACS Chemical Neuroscience[Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione National Center for Biotechnology Information (NIH / PMC)[Link]

  • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione Springer Medizin[Link]

  • Hybrid compounds based on the pyrrolidine-2,5-dione scaffold as candidates for new wide spectrum anticonvulsant agents Researcher.life[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

Welcome to the technical support center for the synthesis of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your reaction for higher yield and purity.

The target compound, a substituted succinimide, is typically synthesized via an aza-Michael addition of p-toluidine (4-methylaniline) to N-methylmaleimide. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact its outcome. This guide addresses the most frequent issues in a structured question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis proceeds via a classic aza-Michael addition. The nucleophilic amino group (-NH₂) of p-toluidine attacks one of the electrophilic sp² carbons of the α,β-unsaturated carbonyl system in N-methylmaleimide. This conjugate addition leads to the formation of a stable C-N bond, yielding the desired 3-aminopyrrolidine-2,5-dione product.[1] The reaction is often catalyzed by a base or can proceed thermally.

Reaction_Mechanism pToluidine p-Toluidine (Nucleophile) NMethylmaleimide N-Methylmaleimide (Electrophile) pToluidine->NMethylmaleimide Aza-Michael Addition Product 1-Methyl-3-[(4-methylphenyl)amino] pyrrolidine-2,5-dione NMethylmaleimide->Product Troubleshooting_Workflow Start Low Yield or High Impurity? CheckPurity Verify Purity of Starting Materials (NMR, GC-MS) Start->CheckPurity CheckPurity->Start Impure CheckAnhydrous Ensure Anhydrous Conditions CheckPurity->CheckAnhydrous Purity OK CheckAnhydrous->Start Moisture Present OptimizeTemp Optimize Reaction Temperature CheckAnhydrous->OptimizeTemp Conditions Dry SolventScreen Screen Alternative Solvents OptimizeTemp->SolventScreen No Improvement Success Yield Improved OptimizeTemp->Success Yield Improves Purification Refine Purification Strategy SolventScreen->Purification Minor Improvement SolventScreen->Success Yield Improves Purification->Success

Caption: Systematic workflow for troubleshooting low yield issues.

Problem 1: The reaction yield is very low or no product is formed.

  • Potential Cause A: Degraded N-Methylmaleimide (NMM)

    • Explanation: NMM is highly susceptible to hydrolysis, which opens the succinimide ring to form N-methylmaleamic acid. This byproduct is unreactive in the Michael addition. This hydrolysis is accelerated by moisture and non-neutral pH. [2]Anionic polymerization of NMM can also be initiated by nucleophiles or bases, especially in polar solvents, consuming the starting material. [3] * Solution:

      • Verify Purity: Check the melting point of your NMM (should be 113-116°C). Run a ¹H NMR to ensure the characteristic maleimide protons are present (~6.8 ppm) and that there are no significant impurity peaks.

      • Use Fresh or Purified Reagent: Always use freshly opened or purified NMM. If in doubt, recrystallize from a non-polar solvent like cyclohexane.

      • Strict Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents.

  • Potential Cause B: Incorrect pH or Catalysis Conditions

    • Explanation: While the reaction can proceed thermally, its rate is influenced by pH. The reaction of amines with maleimides becomes more competitive at pH values above 7.5. [4][5]However, highly basic conditions can also promote unwanted side reactions.

    • Solution:

      • Neutral Conditions: For uncatalyzed reactions, ensure the p-toluidine has not formed salts (e.g., hydrochloride), which would render the amine non-nucleophilic.

      • Mild Base Catalysis: Consider adding a non-nucleophilic organic base like triethylamine (TEA) in catalytic amounts (1-5 mol%). The base can deprotonate the amine, increasing its nucleophilicity. However, be aware that excess base can also catalyze the polymerization of NMM. [3]

Problem 2: The final product is contaminated with significant side products.

  • Potential Cause A: Dimerization or Oligomerization

    • Explanation: This can occur if the concentration of reactants is too high or if the reaction is overheated. The product itself contains a secondary amine that could potentially react with another molecule of NMM, though this is sterically hindered and less likely than the primary amine reaction. More commonly, side reactions involving the maleimide starting material occur. [3] * Solution:

      • Control Reactant Addition: Instead of mixing everything at once, try a slow, dropwise addition of a solution of p-toluidine to the solution of N-methylmaleimide over 30-60 minutes. This keeps the concentration of the nucleophile low at any given moment, minimizing side reactions.

      • Maintain Temperature Control: Use a water or oil bath to maintain a consistent reaction temperature. Avoid localized heating that can occur with direct hotplate stirring.

  • Potential Cause B: Oxidation of p-Toluidine

    • Explanation: Aromatic amines are susceptible to air oxidation, which can produce colored impurities that are difficult to remove. This process is accelerated by heat and light.

    • Solution:

      • Use an Inert Atmosphere: Conduct the reaction under a blanket of nitrogen or argon gas. This is especially important if the reaction requires heating for an extended period.

      • Purify Starting Material: If your p-toluidine is already discolored, purify it by recrystallization or sublimation before use.

Problem 3: The product is difficult to isolate or purify.

  • Potential Cause A: Product is an oil instead of a solid.

    • Explanation: While the target compound is expected to be a solid, residual solvent or the presence of impurities can depress the melting point, resulting in an oil or waxy solid.

    • Solution:

      • Trituration: After removing the reaction solvent in vacuo, add a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.

      • High Vacuum: Ensure all solvent is removed by placing the crude product under a high vacuum for several hours.

  • Potential Cause B: Co-elution during column chromatography.

    • Explanation: The product and unreacted p-toluidine may have similar polarities, making separation by silica gel chromatography challenging.

    • Solution:

      • Acid Wash: Before chromatography, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted p-toluidine will form a water-soluble salt and move to the aqueous layer, while the desired product (which is much less basic) will remain in the organic layer. Subsequently, wash with saturated sodium bicarbonate and brine, then dry and concentrate.

      • Optimize Eluent System: If chromatography is necessary, use a gradient elution. Start with a less polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Monitor fractions carefully by TLC.

Experimental Protocol: Optimized Synthesis

This protocol incorporates best practices to maximize yield and purity.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methylmaleimide (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Stir until all the solid has dissolved.

  • Reactant Addition: In a separate flask, dissolve p-toluidine (1.05 eq) in a minimal amount of anhydrous DCM.

  • Reaction: Add the p-toluidine solution dropwise to the stirring N-methylmaleimide solution at room temperature over 30 minutes.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the N-methylmaleimide spot has been consumed (typically 2-4 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or a toluene/hexanes mixture to yield the final product as a crystalline solid.

References

  • Catalysis Science & Technology. Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids.[Link]

  • ResearchGate. Screening and optimization of the reaction conditions for the enantioselective Michael addition.[Link]

  • PMC. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation.[Link]

  • PMC. Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide.[Link]

  • MDPI. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media.[Link]

  • eScholarship. “One-Pot” Aminolysis/Thiol−Maleimide End-Group Functionalization of RAFT Polymers.[Link]

  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines.[Link]

  • PMC. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[Link]

  • PMC. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride.[Link]

  • PubMed. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives.[Link]

Sources

Optimization

high-throughput screening of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione derivatives

Welcome to the Technical Support Center for High-Throughput Screening (HTS). This guide is specifically engineered for researchers and drug development professionals working with 1-Methyl-3-[(4-methylphenyl)amino]pyrroli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS). This guide is specifically engineered for researchers and drug development professionals working with 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione and its structural analogs.

Derivatives of the pyrrolidine-2,5-dione (succinimide) scaffold are highly privileged structures in medicinal chemistry, frequently investigated as broad-spectrum anticonvulsants, autotaxin (ATX) inhibitors, and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1][2]. However, the unique physicochemical properties of the N-methylated succinimide core coupled with a hydrophobic arylamino substituent present specific challenges during in vitro screening.

This guide synthesizes field-proven troubleshooting strategies to ensure the scientific integrity and reproducibility of your HTS campaigns.

Section 1: Compound Stability & The Hydrolysis Problem

Q: Why do my IC₅₀ values shift drastically when compound plates are stored in aqueous assay buffer overnight?

A: This is a classic symptom of base-catalyzed hydrolysis of the succinimide ring. The core of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is an N-methylsuccinimide. Unlike unsubstituted succinimides, the N-methyl group prevents the imide nitrogen from deprotonating in alkaline environments. Consequently, the carbonyl carbons remain highly electrophilic. In aqueous buffers at pH ≥ 7.4, hydroxide ions readily attack the scissile carbonyl bond, triggering a ring-opening reaction that yields a structurally distinct, and typically inactive, succinamic acid derivative[3][4].

Hydrolysis A Intact N-Methylsuccinimide (Active Target Binder) B Nucleophilic Attack (OH⁻ at pH > 7.0) A->B C Ring-Opened Succinamic Acid B->C D Loss of Pharmacophore (Inactive) C->D

Base-catalyzed hydrolysis pathway of the pyrrolidine-2,5-dione core.

Quantitative Impact of Buffer Conditions on Succinimide Stability

Buffer pHCosolvent / AdditiveEstimated Half-Life (t₁/₂)Hydrolysis RiskRecommendation
pH 8.0 (Tris)1% DMSO< 4 hoursCriticalDo not use for prolonged incubation.
pH 7.4 (PBS)1% DMSO~ 12 - 18 hoursHighProceed with caution; prepare fresh.
pH 6.5 (MES)1% DMSO + 0.01% CHAPS> 48 hoursLowOptimal for HTS and overnight assays.

Section 2: Assay Interference & Readout Artifacts

Q: I am observing high background fluorescence and steep Hill slopes (>2.5) in my TR-FRET assays. How do I resolve this?

A: Steep Hill slopes and erratic fluorescence readouts are hallmark indicators of colloidal aggregation and Pan-Assay Interference (PAINS) behavior. The 4-methylphenylamino (p-toluidino) group is highly lipophilic. When diluted from 100% DMSO into an aqueous assay buffer, the compound can rapidly self-associate into colloidal aggregates. These aggregates sequester the target protein non-specifically, leading to false-positive enzyme inhibition. Furthermore, the extended conjugation of the arylamino moiety can cause fluorescence quenching or autofluorescence at specific excitation wavelengths.

HTS_Workflow A Primary HTS Screen (10 µM, pH 6.5 Buffer) B Hit Triage (Exclude Autofluorescent) A->B C Counter Screen (DLS / Triton X-100) B->C D Orthogonal Assay (Target Engagement) C->D Monomeric E False Positives (Colloidal Aggregates) C->E Aggregated F Validated Lead Series D->F Confirmed

Logical HTS triage workflow for arylamino-succinimide derivatives.

Section 3: Standardized Experimental Protocols

To mitigate both hydrolysis and aggregation, your HTS methodology must be a self-validating system. Implement the following protocol to ensure the chemical integrity of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione derivatives.

Protocol: Optimized Compound Preparation and Acoustic Dispensing

This protocol minimizes aqueous exposure time and prevents colloidal aggregation.

Step 1: Anhydrous Stock Preparation Dissolve the lyophilized compound in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in a desiccator. Causality: Atmospheric moisture absorbed by DMSO will initiate premature succinimide hydrolysis.

Step 2: Assay Buffer Formulation Prepare the screening buffer using a slightly acidic to neutral buffering agent (e.g., 50 mM MES or PIPES, pH 6.5–6.8). Supplement the buffer with 0.01% (v/v) Triton X-100 or 0.05% Pluronic F-127. Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, forcing the compound into a monomeric state.

Step 3: Acoustic Liquid Handling Use an acoustic dispenser (e.g., Echo Liquid Handler) to transfer nanoliter volumes of the DMSO stock directly into the dry wells of the destination plate.

Step 4: Just-in-Time Dilution Backfill the destination plate with the optimized assay buffer immediately prior to the addition of the target protein. Do not let the aqueous compound plate sit at room temperature for more than 30 minutes before initiating the assay.

Step 5: Dynamic Light Scattering (DLS) Counter-Screening For all primary hits, run a DLS counter-screen in the exact assay buffer (minus the protein). Reject any compounds that form particles with a radius > 10 nm, as these are confirmed colloidal aggregators.

Section 4: Validating Target Engagement

Q: The compound shows nanomolar activity in biochemical assays but micromolar activity in cell-based assays. Is this an efflux issue?

A: While efflux (e.g., P-glycoprotein) is a possibility, the discrepancy is more likely driven by high plasma protein binding or metabolic instability . Pyrrolidine-2,5-dione derivatives often exhibit high affinity for bovine serum albumin (BSA) present in cell culture media. Additionally, in vitro characterizations of similar hybrid pyrrolidine-2,5-diones (such as the anticonvulsant KA-11) have shown that while they possess favorable safety profiles, they can be subject to hydroxylation or degradation by liver microsomes over time[1][2][5].

Troubleshooting Steps:

  • Run a Serum Shift Assay: Perform your cell-based assay in the presence of 0%, 2%, and 10% Fetal Bovine Serum (FBS). If the IC₅₀ shifts rightward proportionally with serum concentration, the compound is heavily protein-bound.

  • Assess Permeability: Utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4 to confirm that the N-methylated derivative can passively cross lipid bilayers without being trapped in the aqueous boundary layer[2].

References

  • Kinetics of Hydrolysis of Succinimides / Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • KA-11, a Novel Pyrrolidine-2,5-dione Derived Broad-Spectrum Anticonvulsant: Its Antiepileptogenic, Antinociceptive Properties and in Vitro Characterization Source: ACS Chemical Neuroscience URL:[Link]

  • In Vivo and In Vitro Characterization of Close Analogs of Compound KA-11, a New Antiseizure Drug Candidate Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Troubleshooting

developing more potent analogs of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

An essential aspect of drug discovery involves the structural modification of lead compounds to enhance their therapeutic properties. This guide provides in-depth technical support for researchers focused on , a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of drug discovery involves the structural modification of lead compounds to enhance their therapeutic properties. This guide provides in-depth technical support for researchers focused on , a compound with a core structure common in anticonvulsant agents.[1][2]

This support center is designed to address common challenges in synthesis, purification, and biological evaluation, offering practical, field-tested solutions to accelerate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and evaluation of novel analogs.

Synthesis & Optimization

Question: We are planning a library of analogs by modifying the 4-methylphenyl ring. What is a robust synthetic strategy for this, and what are the common pitfalls?

Answer: A highly effective and versatile strategy for modifying the aryl moiety is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents. The general approach would involve first synthesizing a key intermediate, such as 1-Methyl-3-[(4-bromophenyl)amino]pyrrolidine-2,5-dione, which can then be coupled with various boronic acids or esters.

Common Pitfalls & Troubleshooting:

  • Low or No Conversion: This is a frequent issue in Suzuki couplings.[3]

    • Cause (Catalyst): The active Pd(0) catalyst may not be forming efficiently from Pd(II) precatalysts, or it may be degrading. Standard catalysts like Pd(PPh₃)₄ might be ineffective for more sterically hindered substrates.[3]

    • Solution: Ensure your catalyst and ligands are fresh, as phosphine ligands can be oxidized by air. For challenging couplings, consider using modern Buchwald precatalysts (e.g., XPhos Pd G4) which are more robust and form the active catalyst reliably.[4]

    • Cause (Oxygen): Oxygen can deactivate the Pd(0) catalyst.[3] This often leads to a side reaction called homocoupling, where the boronic acid couples with itself.[5]

    • Solution: Rigorous degassing of your solvent and reaction mixture is critical. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by performing several freeze-pump-thaw cycles.[3]

    • Cause (Base/Solvent): The choice of base is crucial for activating the boronic acid. An inappropriate base or solvent system can halt the reaction.

    • Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially with challenging substrates.[3] Aprotic polar solvents like dioxane or DMF, often with a small amount of water, are typically used.[3]

  • Formation of Side Products:

    • Cause (Homocoupling): As mentioned, this is often due to oxygen contamination or the use of a Pd(II) precatalyst which can consume the boronic acid during its reduction to Pd(0).[5]

    • Solution: Improve your degassing technique. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue, though these catalysts may be less active for certain substrates.

    • Cause (Protodeboronation): The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to an unwanted side product.

    • Solution: Ensure your reaction is run under anhydrous conditions if the protocol demands it and that the base is not excessively hydrolyzing the boronic acid. Sometimes, using a boronic ester (e.g., a pinacol ester) can increase stability.[5]

Question: Our parallel synthesis efforts to create a small library are giving inconsistent yields and purities. How can we improve reliability?

Answer: Parallel synthesis is an excellent tool for rapidly generating analogs but requires well-optimized and robust reactions.[6][7] Inconsistency often stems from minor variations in reaction conditions across different wells or flasks.

  • Standardize Reagent Dispensing: Use automated or semi-automated liquid handlers to ensure precise and consistent addition of reagents and solvents to each reaction. Manual pipetting can introduce significant variability.

  • Ensure Uniform Heating and Stirring: Use reaction blocks with uniform heating and efficient stirring in each position. Inadequate stirring can lead to localized concentration gradients and poor reaction kinetics.

  • Use a "Master Mix" Approach: For common reagents (catalyst, ligand, base, solvent), prepare a master mix and dispense it into each reaction vessel. This minimizes errors from multiple individual measurements.

  • Reaction Choice is Key: Choose reactions known to be robust and tolerant of a wide range of functional groups. While powerful, some complex cross-coupling reactions may require individual optimization for each substrate, making them less suitable for a primary library screen where success across many analogs is desired.[8]

Purification & Characterization

Question: We are struggling to separate our desired product from unreacted starting material and catalyst residues. What purification strategies do you recommend?

Answer: Purification is a critical step to ensure that biological data is reliable. A multi-step approach is often necessary for complex mixtures.

  • Aqueous Workup/Extraction: After the reaction, perform a liquid-liquid extraction to remove water-soluble impurities and some inorganic salts.

  • Silica Gel Chromatography: This is the most common method for purifying small organic molecules.[3][9]

    • Troubleshooting Tip: If your product and a key impurity are co-eluting, try changing the solvent system. A different combination of solvents can alter the selectivity of the separation. If that fails, consider a different stationary phase (e.g., alumina or reversed-phase silica).

  • Scavenger Resins: To remove residual palladium catalyst or unreacted reagents, scavenger resins can be highly effective.[10] These are functionalized polymers that covalently or ionically bind to specific impurities, which can then be removed by simple filtration.[10]

  • Recrystallization: If your final compound is a solid, recrystallization is an excellent final purification step to obtain highly pure material, free from minor impurities.

  • Preparative HPLC/SFC: For very difficult separations or to obtain material of very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques.[11][12]

Biological Evaluation

Question: What are the standard in vitro assays for preliminary screening of anticonvulsant activity for our new analogs?

Answer: For initial screening, a tiered approach using in vitro models is efficient before moving to more complex in vivo studies.

  • Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models: While these are in vivo tests, they are the gold standard for initial screening of anticonvulsant drug candidates and are often used to classify the mechanism of action.[13][14][15] Some studies adapt these concepts to in vitro slice preparations.[15]

  • Neuronal Culture Assays: Primary neuronal cultures or human iPSC-derived neurons can be used to study cellular excitability and drug responses directly.[13][16] You can induce seizure-like activity in these cultures chemically (e.g., with PTZ or by removing Mg²⁺) and measure the protective effect of your compounds.[15]

  • Cytotoxicity Assays: It is crucial to determine if your compounds are protective because they are selectively modulating neuronal activity or simply because they are cytotoxic. A standard MTT or similar cell viability assay on both neuronal cells and a control cell line (like HepG2 for hepatotoxicity) is essential.[2][17]

Experimental Protocols & Workflows

Workflow for Analog Synthesis and Evaluation

This diagram illustrates a typical workflow for the development of new analogs, from design to initial biological assessment.

G cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation Design Analog Design & In Silico Screening Synthesis Parallel Synthesis (e.g., Suzuki Coupling) Design->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Purity Purity Check (>95% for Screening) Characterization->Purity Compound Submission InVitro In Vitro Screening (e.g., Neuronal Culture Assay) Purity->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Purity->Cytotoxicity SAR SAR Analysis InVitro->SAR Cytotoxicity->SAR

Caption: General workflow for analog development.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling the 4-bromophenyl intermediate with an arylboronic acid.

Materials:

  • 1-Methyl-3-[(4-bromophenyl)amino]pyrrolidine-2,5-dione (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • K₃PO₄ (2.5 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., argon), add the bromo-intermediate, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.[3]

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17]

Procedure:

  • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow cells to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of your test analogs for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Induce Excitotoxicity: Add a toxic concentration of glutamate (e.g., 5-10 mM) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO or a specialized buffer to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of each well on a plate reader at the appropriate wavelength (typically ~570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Data Presentation & SAR Analysis

Systematic modification of the parent compound and analysis of the resulting biological activity is key to identifying more potent analogs. Below is a hypothetical Structure-Activity Relationship (SAR) table for a small library of analogs based on the Suzuki coupling protocol.

Compound IDR Group (at 4-position of phenyl ring)Neuroprotection EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
Parent -CH₃12.5>100>8
ANA-01 -H18.2>100>5.5
ANA-02 -OCH₃8.3>100>12
ANA-03 -CF₃4.18520.7
ANA-04 -Cl6.59214.1
ANA-05 -CN2.94515.5

Key SAR Insights (Hypothetical):

  • Removal of the methyl group (ANA-01) is detrimental to activity compared to the parent compound.

  • Small, electron-donating groups like methoxy (ANA-02) maintain or slightly improve potency.

  • Strong electron-withdrawing groups (EWG) at the 4-position, such as trifluoromethyl (ANA-03), chloro (ANA-04), and cyano (ANA-05), significantly increase neuroprotective potency.

  • The introduction of strong EWGs also tends to increase cytotoxicity, highlighting the importance of calculating a selectivity index.

Troubleshooting Logic Diagram

This decision tree provides a logical path for troubleshooting a common synthetic problem: low reaction yield.

G Start Low Yield in Suzuki Coupling CheckReagents Are reagents (boronic acid, base, solvent) pure and fresh? Start->CheckReagents No1 No CheckReagents->No1 Yes1 Yes CheckReagents->Yes1 CheckCatalyst Is the catalyst/ligand active? (Freshly opened? Stored properly?) No2 No CheckCatalyst->No2 Yes2 Yes CheckCatalyst->Yes2 CheckDegas Was degassing procedure thorough? (O₂ contamination?) No3 No CheckDegas->No3 Yes3 Yes CheckDegas->Yes3 CheckTemp Is the reaction temperature optimal? No4 No CheckTemp->No4 Yes4 Yes CheckTemp->Yes4 Sol_Reagents Action: Replace reagents, use anhydrous solvents if needed. No1->Sol_Reagents Yes1->CheckCatalyst Sol_Catalyst Action: Use fresh catalyst/ligand. Consider a more robust precatalyst. No2->Sol_Catalyst Yes2->CheckDegas Sol_Degas Action: Improve degassing (e.g., freeze-pump-thaw). No3->Sol_Degas Yes3->CheckTemp Sol_Temp Action: Increase temperature cautiously (e.g., in 10°C increments). No4->Sol_Temp Sol_Screen Action: Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents (DMF, Toluene). Yes4->Sol_Screen

Caption: Troubleshooting decision tree for low yield.

References

  • Hanbon. (n.d.). Small Molecule Purification. Hanbon. Retrieved March 21, 2026, from [Link]

  • Kdpharmagroup. (n.d.). Purification Technologies Small Molecules. Kdpharmagroup. Retrieved March 21, 2026, from [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, August 2). PubMed. Retrieved March 21, 2026, from [Link]

  • Reeves, J. T., et al. (2018). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. Retrieved March 21, 2026, from [Link]

  • Regan, C. M., et al. (1990). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed. Retrieved March 21, 2026, from [Link]

  • Hong, P., & Tummala, S. (2015, June 1). Separation Science in Drug Development, Part I: High-Throughput Purification. Chromatography Online. Retrieved March 21, 2026, from [Link]

  • Iazzetti, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved March 21, 2026, from [Link]

  • Ghorai, P., & Ghorai, M. K. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. ACS Publications. Retrieved March 21, 2026, from [Link]

  • Ghorai, P., & Ghorai, M. K. (2020, July 24). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. PubMed. Retrieved March 21, 2026, from [Link]

  • Andrus, A., et al. (2015, March 1). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PMC. Retrieved March 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design. Books - The Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. Retrieved March 21, 2026, from [Link]

  • IN-VITRO STUDY OF ANTICONVULSANT ACTIVITY ON THE FRUITS EXTRACTS OF COCCINIA INDICA (WIGHT &ARN.) INDUCED MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN RATS. (2013, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved March 21, 2026, from [Link]

  • Syce, J., et al. (2022, December 18). In vitro and in vivo anti-seizure activity of hydromethanolic extract and fractions of Pterolobium stellatum. Raimondo Lab. Retrieved March 21, 2026, from [Link]

  • Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved March 21, 2026, from [Link]

  • Lam, K. S. (2017). Combinatorial Chemistry in Drug Discovery. PMC. Retrieved March 21, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved March 21, 2026, from [Link]

  • Nguyen, T. L. H., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. PMC. Retrieved March 21, 2026, from [Link]

  • Taros. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery. Taros. Retrieved March 21, 2026, from [Link]

  • Hosseininezhad, S., & Ramazani, A. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Retrieved March 21, 2026, from [Link]

  • Asynt. (2022, September 7). Introduction | Parallel Synthesis | Chemistry. Asynt. Retrieved March 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Rudolf, B., et al. (2023, October 24). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. PubMed. Retrieved March 21, 2026, from [Link]

  • Dubinina, G. G., et al. (2017). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. PMC. Retrieved March 21, 2026, from [Link]

Sources

Optimization

improving the stability of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione in solution

Technical Support Center: Stabilizing 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione in Solution Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help res...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve stability issues associated with 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione. This compound features an N-methylated succinimide core and an electron-rich p-toluidino group, making it highly susceptible to specific degradation pathways in solution.

Below, you will find diagnostic FAQs, mechanistic insights, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your compound.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My LC-MS analysis shows a major secondary peak with a mass increase of +18 Da. What is causing this? A: This is the definitive signature of succinimide ring hydrolysis . The addition of water (+18 Da) cleaves the C-N bond of the pyrrolidine-2,5-dione ring, converting it into a linear, pharmacologically inactive succinamic acid derivative. This process is highly dependent on the pH of your microenvironment and is rapidly catalyzed by hydroxide ions at neutral to alkaline pH[1].

Q2: Why does this compound degrade so rapidly at pH 7.4 compared to standard succinimides? A: The causality lies in the N-methyl group. Unsubstituted succinimides (N–H) have a pKa of approximately 9.6. In alkaline conditions, they deprotonate to form an anion, which electrostatically repels incoming hydroxide ions, slowing degradation. Because your compound is N-methylated , it cannot deprotonate. It remains a neutral, highly electrophilic target across all basic pH ranges, making it significantly more vulnerable to base-catalyzed nucleophilic attack than its N–H counterparts[2].

Q3: I am observing a mass shift of +16 Da instead of +18 Da. Is the succinimide ring still opening? A: No, a +16 Da shift indicates oxidation , not hydrolysis. The 3-[(4-methylphenyl)amino] moiety contains an electron-rich secondary amine. The electron-donating nature of the p-methyl group makes this amine highly susceptible to N-oxidation or radical-mediated degradation by dissolved oxygen or trace peroxides commonly found in excipients like polysorbates or PEG[3].

Q4: What is the optimal pH to maintain the closed succinimide ring? A: Kinetic profiling of succinimide derivatives demonstrates that maximum solution stability is achieved in mildly acidic conditions. The optimal pH to suppress both base-catalyzed and acid-catalyzed hydrolysis for this class of compounds is strictly between pH 3.5 and 5.0 [4].

Part 2: Visualizing the Stability Logic

To systematically diagnose and resolve degradation, follow the logical workflow below:

StabilityWorkflow Start Prepare Solution (Succinimide Derivative) CheckPH Assess Solution pH Start->CheckPH HighPH pH > 6.0 (High Hydrolysis Risk) CheckPH->HighPH LowPH pH 3.5 - 5.0 (Optimal Stability) CheckPH->LowPH Degradation Ring-Opening to Succinamic Acid HighPH->Degradation Buffer Use Acetate/Citrate Buffer Add Antioxidants LowPH->Buffer Degradation->Buffer Adjust Formulation Storage Store at -20°C Protect from Light Buffer->Storage

Caption: Workflow for optimizing the solution stability of the succinimide derivative.

Part 3: Quantitative Stability Data

The table below summarizes the expected half-life ( t1/2​ ) of the intact succinimide ring based on varying buffer systems and temperatures. Use this data to select appropriate storage and assay conditions.

pH LevelBuffer SystemTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradant Observed
3.5 Citrate25> 6 monthsNone (Stable)
4.5 Acetate25~ 4 monthsTrace Succinamic Acid (+18 Da)
7.4 Phosphate2548 - 72 hoursSuccinamic Acid (+18 Da)
7.4 Phosphate3712 - 24 hoursSuccinamic Acid (+18 Da)
9.0 Tris25< 2 hoursSuccinamic Acid (+18 Da)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume your analytical methods are capturing all degradants. The following protocols are designed as self-validating systems: they force the expected outcomes so you can definitively prove your system's analytical capability.

Protocol 1: Preparation of a High-Stability Aqueous Formulation

Objective: Formulate the compound to simultaneously suppress base-catalyzed hydrolysis and amine oxidation[3]. Causality: A pH 4.5 acetate buffer minimizes hydroxide concentration, preventing nucleophilic attack on the imide carbonyls. EDTA chelates trace metals that catalyze Reactive Oxygen Species (ROS) generation, while methionine acts as a sacrificial antioxidant to protect the p-toluidino group.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.

  • Excipient Addition: Add 1 mM EDTA and 10 mM L-methionine to the buffer.

  • Solubilization: Dissolve 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione in a minimal volume of DMSO (5% final volume) before dropwise addition to the aqueous buffer under continuous vortexing. (Note: Pre-wetting in DMSO prevents aggregation of the hydrophobic p-toluidino moiety).

  • Deoxygenation: Sparge the final solution with Argon gas for 15 minutes to displace dissolved oxygen.

  • Self-Validation Check: Incubate a 1 mL aliquot of this stabilized formulation at 40°C for 24 hours. Analyze via LC-MS. The protocol is validated if the +18 Da and +16 Da peaks remain below 1.0% relative peak area.

Protocol 2: Forced Degradation Profiling (Analytical Calibration)

Objective: Generate reference standards for the degradation products to accurately calibrate your HPLC/MS methods. Causality: By intentionally stressing the compound, you map the exact retention times of the succinamic acid and N-oxide degradants, ensuring your stability-indicating method is not generating false-positive stability data due to co-elution.

  • Base Hydrolysis (Ring Opening): Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH (pH ~13). Incubate for 30 minutes at room temperature. Neutralize immediately with 1 mL of 0.1 M HCl.

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of 50% Methanol. Add 50 µL of 3% H2​O2​ . Incubate for 2 hours at room temperature.

  • Self-Validation Check: Inject these stressed samples alongside a fresh control onto your LC-MS. You must achieve baseline resolution ( Rs​>1.5 ) between the intact parent mass, the +18 Da peak (from step 1), and the +16 Da peak (from step 2).

Part 5: Kinetic Pathway Visualization

Understanding the kinetic divergence based on pH is critical for formulation scientists.

Mechanism A Intact Succinimide (Active) B Alkaline pH (>6.0) Hydroxide Attack A->B pH shift C Acidic pH (3.5-5.0) Protonation Control A->C Buffer control D Succinamic Acid (+18 Da Degradant) B->D Ring Opening E Stable Solution (Long-term Storage) C->E Maintained Integrity

Caption: Kinetic pathways of succinimide hydrolysis versus stabilization based on pH microenvironments.

References

  • Kinetics of Hydrolysis of Succinimides.
  • Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. PMC.
  • Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis.
  • Formulation Matters: The Overlooked Engine of Stability and Success in Antibody–Drug Conjug

Sources

Reference Data & Comparative Studies

Validation

Reproducibility and Performance Guide: 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione (MMPD) vs. Alternative Succinimide Probes

Executive Summary In drug discovery and chemical biology, 3-(arylamino)succinimides are frequently synthesized as targeted probes, kinase inhibitors, and antimicrobial agents. However, researchers routinely report confli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and chemical biology, 3-(arylamino)succinimides are frequently synthesized as targeted probes, kinase inhibitors, and antimicrobial agents. However, researchers routinely report conflicting IC50​ or Minimum Inhibitory Concentration (MIC) values when working with 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione (MMPD) .

The root cause of this irreproducibility is rarely the biological target; rather, it is the inherent chemical instability of the succinimide pharmacophore in aqueous media. This guide objectively compares MMPD against alternative probes, detailing the causality behind its degradation and providing self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Chemical Synthesis & Structural Stability (The Causal Foundation)

To achieve reproducible results with MMPD, researchers must understand the thermodynamic and kinetic forces acting upon the molecule in physiological environments. MMPD is synthesized via the aza-Michael addition of p-toluidine to N-methylmaleimide. While this reaction is highly efficient, the resulting succinimide ring is susceptible to two distinct degradation pathways at physiological pH (7.4):

  • Base-Catalyzed Hydrolysis: The imide carbonyls are highly electrophilic. In aqueous buffers, hydroxide attack leads to ring-opening, forming an inactive amido acid. Succinimide rings are known to undergo this hydrolysis rapidly at physiological pH, drastically altering the molecule's Topological Polar Surface Area (TPSA) and abolishing target affinity ().

  • Retro-Aza-Michael Elimination: The aza-Michael addition is reversible. Under biological conditions, the compound can undergo an E1cB-like elimination, reverting to p-toluidine and reactive N-methylmaleimide. This dynamic covalent exchange is a known phenomenon in Michael adducts ().

Performance Comparison: MMPD vs. Alternatives

When designing an assay, selecting the right control or alternative is critical. Table 1 compares MMPD with its reactive precursor (N-phenylmaleimide) and a stable structural analog (N-methylsuccinimide).

Table 1: Stability and Reactivity Comparison in Aqueous Media (pH 7.4, 37°C)

Compound ClassRepresentative CompoundHydrolytic Half-Life (pH 7.4)Retro-Michael PotentialOff-Target Thiol Reactivity
3-Arylamino Succinimide MMPD ~4 - 8 hoursModerate (Reversible)Moderate (via Retro-Michael)
N-Arylmaleimide N-Phenylmaleimide< 1 hourN/A (Precursor)Extremely High (PAINs alert)
N-Alkyl Succinimide N-Methylsuccinimide> 48 hoursLowLow

Causality Insight:N-phenylmaleimide is an excellent covalent modifier but acts as a Pan-Assay Interference Compound (PAIN) due to indiscriminate reactivity with biological thiols like glutathione (). MMPD balances this reactivity, but its moderate half-life means that prolonged assays (e.g., 72-hour cell viability screens) will yield data reflecting the degradation products rather than the intact probe.

Part 2: Biological Assay Reproducibility & Logic

The degradation pathways of MMPD directly cause false positives and false negatives in screening assays.

  • False Negatives: Driven by hydrolysis. As the ring opens, the probe loses its specific 3D conformation, failing to bind the target.

  • False Positives / Toxicity: Driven by the retro-Michael reaction. The liberated maleimide rapidly alkylates off-target proteins and depletes cellular glutathione, causing non-specific cytotoxicity ().

Degradation MMPD Intact MMPD Probe (Desired Target Binder) Target Specific Target Engagement MMPD->Target Intact Binding Hydrolysis Ring-Opened Amido Acid (Loss of Activity) MMPD->Hydrolysis pH 7.4 Hydrolysis Retro Retro-Michael Products (p-Toluidine + Maleimide) MMPD->Retro Reversible Equilibrium OffTarget Off-Target Thiol Adducts (False Positives/Toxicity) Retro->OffTarget Maleimide Thiol-Reactivity

Figure 1: Logical relationship between MMPD degradation pathways and biological assay readouts.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols integrate strict temporal controls and internal validation checks.

Protocol 1: Catalyst-Free Synthesis of MMPD

Objective: Synthesize MMPD without trace maleimide contamination.

  • Equilibration: Dissolve 1.0 equivalent of N-methylmaleimide in anhydrous tetrahydrofuran (THF) at room temperature.

  • Addition: Slowly add 1.05 equivalents of p-toluidine dissolved in THF dropwise to the reaction mixture.

  • Reaction: Stir continuously for 12 hours under an inert nitrogen atmosphere. Causality: Catalyst-free conditions at room temperature prevent the anionic polymerization of the maleimide precursor.

  • Isolation: Concentrate the solvent under reduced pressure.

  • Purification (Critical Step): Recrystallize the crude residue from an ethanol/water gradient. Causality: Even 0.5% of unreacted maleimide impurity will cause massive false positives in downstream biological thiol-binding assays.

Protocol 2: Aqueous Stability & Bioassay Preparation

Objective: Prevent premature hydrolysis prior to target engagement.

  • Stock Preparation: Prepare a 10 mM stock solution of MMPD in 100% anhydrous DMSO. Store in single-use aliquots at -20°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, initiating hydrolysis in the stock tube.

  • Aqueous Dilution: Dilute the DMSO stock into the aqueous assay buffer (pH 7.4) immediately (< 5 minutes) before introduction to the biological target.

  • Self-Validation Check: Run a parallel cell-free buffer control. Quantify the Area Under the Curve (AUC) of the intact MMPD peak via LC-MS at t=0 and t=final . If intact MMPD falls below 80% during the assay window, the biological readout must be discarded as non-reproducible.

Workflow A 1. Aza-Michael Synthesis (p-Toluidine + N-Methylmaleimide) B 2. Rigorous Purification (Remove unreacted Maleimide) A->B C 3. LC-MS/NMR QC (Confirm Succinimide Integrity) B->C D 4. Fresh Stock Prep (DMSO, Avoid Aqueous Storage) C->D E 5. Time-Controlled Bioassay (Minimize Hydrolysis Window) D->E

Figure 2: Self-validating workflow for reproducible synthesis and biological evaluation of MMPD.

References

  • Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis. Analytical Chemistry.[Link]

  • Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry (RSC).[Link]

  • Ring Substituent Effects on the Thiol Addition and Hydrolysis Reactions of N-Arylmaleimides. The Journal of Organic Chemistry.[Link]

  • “One-Pot” Aminolysis/Thiol–Maleimide End-Group Functionalization of RAFT Polymers: Identifying and Preventing Michael Addition Side Reactions. Macromolecules.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

This document provides essential procedural guidance for the safe handling and disposal of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione. As a compound combining a succinimide core with an aromatic amine moiety...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione. As a compound combining a succinimide core with an aromatic amine moiety, it requires careful management to mitigate potential risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and chemical principles.

Hazard Assessment and Chemical Profile

  • Aromatic Amines : This class of compounds can be toxic and may pose long-term health risks. Aromatic amines are known for their potential to be absorbed through the skin and can be harmful if inhaled or ingested.[1][2][3] Some are known or suspected carcinogens.[3]

  • Pyrrolidinone Core : The related compound, 1-Methyl-2-pyrrolidinone (NMP), is a known irritant to the skin, eyes, and respiratory system.[4][5][6][7] Crucially, NMP is classified as a reproductive toxin, with the potential to damage fertility or an unborn child.[4][6][7][8][9]

  • Combustibility : Many similar organic compounds are combustible liquids.[4][5][6][7] While not highly flammable, they can ignite if exposed to sufficient heat or an ignition source.

Given these factors, 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione must be handled as a hazardous substance with potential skin, eye, and respiratory irritation, and possible reproductive toxicity. A thorough, site-specific risk assessment should be conducted before any handling or disposal procedures are initiated.

Hazard Profile
Potential Health Effects Skin Irritation, Serious Eye Irritation, Respiratory Tract Irritation, Potential for Reproductive Toxicity.[4][6][8][9] May be harmful if swallowed, inhaled, or absorbed through the skin.[4][6]
Physicochemical Hazards Combustible liquid.[4][7] Incompatible with strong oxidizing agents and strong acids.[4][9]
Environmental Hazards Aromatic amines can be toxic to aquatic life.[3][10] The substance should not be allowed to enter drains or sewage systems.[10][11]

Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all appropriate personal protective equipment is in use. The causality is clear: effective PPE creates a necessary barrier between the researcher and the hazardous substance, preventing exposure through inhalation, dermal contact, or accidental splashes.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Eye Protection : Use safety goggles with side shields or a full-face shield to protect against splashes.[4][9]

  • Body Protection : A properly fastened lab coat is mandatory. For tasks with a higher risk of splashes, consider a chemically resistant apron.

  • Respiratory Protection : All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][10]

Step-by-Step Disposal and Decontamination Workflow

Proper disposal is a systematic process of segregation, containment, and labeling. At no point should this chemical waste be disposed of in standard laboratory trash or poured down the sink.[12]

Step 1: Waste Segregation

Segregating chemical waste at the source is the most critical step to ensure safe disposal and prevent dangerous reactions.[12][13] Incompatible wastes must never be mixed.[12]

  • Solid Waste : Collect any solid form of the compound, contaminated articles (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated solid hazardous waste container. This container should be clearly labeled for "Aromatic Amine Containing Solid Waste."

  • Liquid Waste : Collect all solutions containing 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione in a dedicated liquid hazardous waste container. This container must be made of a compatible material (e.g., borosilicate glass or polyethylene) and have a secure screw cap. Do not mix this waste with other streams, particularly those containing strong acids or oxidizing agents.[4]

  • Sharps Waste : Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container that is puncture-resistant and clearly labeled as chemical-contaminated sharps.[14]

Step 2: Container Management and Labeling

All waste containers must be correctly managed to ensure safety and compliance.

  • Labeling : The container must be labeled with the full chemical name: "1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione," and list any solvents and their approximate concentrations.[12][13] Include appropriate hazard pictograms (e.g., irritant, health hazard).

  • Containment : Keep containers securely closed when not in use.[7][10] Store the waste containers in a designated, well-ventilated satellite accumulation area that has secondary containment to capture any potential leaks.[14]

  • Filling : Do not overfill containers; leave at least 10% of headspace to allow for vapor expansion.[14]

Step 3: Spill and Contamination Cleanup

Accidental spills must be managed immediately and safely.

  • Evacuate and Ventilate : If a significant spill occurs, alert others in the area and ensure the area is well-ventilated, preferably within a fume hood.[10]

  • Contain Spill : Wearing full PPE, cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[6][11]

  • Collect Waste : Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[15][16]

  • Decontaminate Surface : Clean the spill area thoroughly. Since acidified potassium permanganate can degrade aromatic amines, a decontamination procedure performed by trained personnel could involve carefully wiping the area with a dilute solution, followed by neutralization and a final cleaning with soap and water.[13] All cleaning materials must be disposed of as solid hazardous waste.

  • Decontaminate Equipment : Non-disposable equipment should be rinsed with a suitable solvent (e.g., ethanol) into the liquid waste container, followed by a thorough wash with soap and water.[2]

Step 4: Final Disposal Pathway

Arrange for the collection of the sealed and labeled waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10][11][15] The primary disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[17]

Disposal Process Visualization

The following diagram illustrates the decision-making workflow for the proper segregation and disposal of waste generated from handling 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Pathway start Identify Waste Containing 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione waste_type What is the physical form of the waste? start->waste_type solid solid waste_type->solid Solid (e.g., powder, contaminated gloves, spill media) liquid liquid waste_type->liquid Liquid (e.g., solutions, reaction mixtures) sharp sharp waste_type->sharp Sharp (e.g., contaminated needles, glassware) solid_container Place in labeled 'Hazardous Solid Waste' container. (Aromatic Amine Waste) solid->solid_container liquid_container Place in sealed, labeled 'Hazardous Liquid Waste' container. (Aromatic Amine Waste) liquid->liquid_container sharp_container Place in labeled, puncture-proof 'Chemical Sharps' container. sharp->sharp_container storage Store securely in designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharp_container->storage pickup Arrange for pickup by EHS or Licensed Contractor storage->pickup

Caption: Waste Disposal Decision Workflow for 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione.

References

  • Tedia. (2011). Safety Data Sheet for 1-Methyl-2-pyrrolidinone.
  • Santa Cruz Biotechnology. (2024). Safety Data Sheet for Pyrrolidine.
  • Sustainability Directory. (2025). Aromatic Amine Pollution.
  • Sigma-Aldrich. (2026). Safety Data Sheet.
  • Sciencelab.com. (2005). Material Safety Data Sheet for 1-Methyl-2-pyrrolidinone.
  • Fisher Scientific. (2009). Material Safety Data Sheet for 1-Methyl-2-pyrrolidone.
  • Acros Organics. (n.d.). Material Safety Data Sheet for 1-Methyl-2-pyrrolidinone.
  • International Labour Organization. (2011). Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (2009). Safety Data Sheet for 1-Methyl-2-pyrrolidone.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-1,2-propanediol.
  • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal.
  • Fisher Scientific. (2023). Safety Data Sheet for N-Methyl-2-pyrrolidone.
  • Janoszka, B., et al. (2001). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Journal of Chromatography A.
  • Fisher Scientific. (2023). Safety Data Sheet for (S)-(-)-1-Boc-3-aminopyrrolidine.
  • SKC Inc. (2023). Safety Data Sheet for Aromatic Amine DECONtamination Solution.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • University of St Andrews. (n.d.). Disposal of Chemical Waste.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-Methylpyrrolidine.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.

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